GW3965 hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPUWJFHNOUNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961003 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-17-3 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW3965 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
GW3965 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 hydrochloride is a potent and selective synthetic, non-steroidal agonist for the Liver X Receptor (LXR). This small molecule has become an invaluable tool in metabolic and cardiovascular research due to its ability to modulate critical pathways in cholesterol homeostasis, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of GW3965, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: LXR Agonism
GW3965 functions as a full agonist for both LXR alpha (LXRα) and LXR beta (LXRβ), which are nuclear receptors that play a central role in regulating gene expression. Upon binding, GW3965 induces a conformational change in the LXR, leading to the recruitment of coactivator proteins, such as the steroid receptor coactivator 1 (SRC-1).[1] This complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[2]
The activation of LXRs by GW3965 has been shown to be highly selective, with minimal activity on other nuclear receptors.[1] The compound is orally active and has been demonstrated to effectively modulate LXR target gene expression in vivo.[1]
Signaling Pathway of GW3965
The primary signaling cascade initiated by GW3965 involves the activation of the LXR/RXR heterodimer and subsequent gene transcription.
Caption: GW3965 signaling pathway.
Quantitative Data
The biological activity of GW3965 has been quantified in various in vitro and in vivo studies.
In Vitro Activity
| Parameter | Species | LXR Subtype | Value | Reference |
| EC50 | Human | LXRα | 190 nM | [1][3][4] |
| Human | LXRβ | 30 nM | [1][3][4] | |
| EC50 (SRC-1 Recruitment) | Human | LXRα | 125 nM | [1] |
| EC50 (Cholesterol Efflux) | - | - | 0.01 µM | [1] |
In Vivo Effects
| Model | Treatment Dose & Duration | Key Findings | Reference |
| LDLR-/- Mice | 10 mg/kg/day for 12 weeks | 53% reduction in atherosclerotic lesion area in males, 34% in females.[5] | [5] |
| ApoE-/- Mice | 10 mg/kg/day for 12 weeks | 47% reduction in atherosclerotic lesion area in males.[5] | [5] |
| Wild-type Mice | 10 mg/kg | 8-fold increase in ABCA1 expression; 30% increase in HDL levels.[1] | [1] |
| Sprague-Dawley Rats | 10 mg/kg/day for 7-15 days | Reduced angiotensin II-mediated increases in blood pressure.[6] | [6] |
| Glioblastoma Mouse Model | 40 mg/kg (p.o.) | 59% inhibition of tumor growth; 25-fold increase in GBM cell apoptosis.[3][4] | [3][4] |
Key Target Genes and Their Functions
Activation of LXR by GW3965 leads to the upregulation of a suite of genes primarily involved in reverse cholesterol transport and lipid metabolism.
| Target Gene | Function | Effect of GW3965 Activation | Reference |
| ABCA1 (ATP-binding cassette transporter A1) | Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins. | Upregulates expression, promoting reverse cholesterol transport.[1][3][4][5][7][8] | [1][3][4][5][7][8] |
| ABCG1 (ATP-binding cassette transporter G1) | Promotes the efflux of cholesterol to HDL particles. | Induces expression, contributing to cholesterol homeostasis.[5][7][9] | [5][7][9] |
| ApoE (Apolipoprotein E) | A major component of lipoproteins, involved in the transport of lipids. | Upregulates expression.[5][8][9] | [5][8][9] |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | A key transcription factor that activates genes involved in fatty acid and triglyceride synthesis. | Induces expression, which can lead to hypertriglyceridemia and hepatic steatosis.[7][10] | [7][10] |
| IDOL (Inducible degrader of the LDLR) | An E3 ubiquitin ligase that targets the LDL receptor for degradation. | Upregulates expression, reducing LDL receptor levels.[3][4] | [3][4] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | The rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. | Upregulates expression in rodents.[6] | [6] |
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies using GW3965.
In Vitro Cell-Based Reporter Gene Assay
This protocol is designed to measure the potency and efficacy of GW3965 in activating LXRα and LXRβ.
Caption: Workflow for a cell-based reporter gene assay.
Methodology:
-
Cell Culture: HEK293 cells are cultured in appropriate media.[1]
-
Transfection: Cells are co-transfected with expression vectors for human LXRα or LXRβ, human RXRα, and a luciferase reporter plasmid containing LXR response elements.[1]
-
Treatment: After a recovery period, cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for 20-24 hours to allow for gene expression.[1]
-
Lysis and Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The resulting data is used to generate dose-response curves and calculate EC50 values.
In Vivo Atherosclerosis Study in Mouse Models
This protocol outlines a typical study to evaluate the anti-atherogenic effects of GW3965 in mouse models of atherosclerosis.
Methodology:
-
Animal Model: LDLR-/- or ApoE-/- mice, which are genetically predisposed to developing atherosclerosis, are used.[5]
-
Diet and Treatment: Mice are fed an atherogenic, high-fat diet. Treatment groups receive the high-fat diet supplemented with GW3965 at a specified dose (e.g., 10 mg/kg body weight).[5]
-
Treatment Duration: The treatment period is typically several weeks (e.g., 12 weeks) to allow for the development and progression of atherosclerotic lesions.[5]
-
Monitoring: Body weight and food consumption are monitored throughout the study. Plasma levels of GW3965, total cholesterol, and triglycerides are measured at regular intervals.[5]
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic lesions is quantified by staining (e.g., with Oil Red O) and image analysis. Gene expression analysis in tissues like the aorta and liver can be performed using quantitative PCR to measure the expression of LXR target genes.[5][7]
Conclusion
This compound is a powerful research tool for investigating the roles of LXRα and LXRβ in various physiological and pathological processes. Its primary mechanism of action is the direct activation of LXRs, leading to the transcriptional regulation of a network of genes involved in cholesterol metabolism, inflammation, and cell fate. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize GW3965 in their studies. While the therapeutic potential of LXR agonists is significant, particularly in the context of atherosclerosis, the induction of lipogenic genes like SREBP-1c, leading to hypertriglyceridemia, remains a key consideration for clinical development.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. svn.bmj.com [svn.bmj.com]
- 9. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The LXR Agonist GW3965 Hydrochloride: A Comprehensive Technical Guide to its Target Genes and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and inflammatory responses.[1][2][3] As a valuable research tool, GW3965 has been instrumental in elucidating the physiological functions of LXRs and identifying their target genes. This technical guide provides an in-depth overview of the target genes of GW3965, a summary of quantitative data on their expression changes, detailed experimental protocols for their identification and characterization, and a visualization of the core signaling pathway.
Core Signaling Pathway of GW3965
GW3965 exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes, thereby modulating their transcription. The primary pathways influenced by GW3965 are those involved in reverse cholesterol transport, lipogenesis, and the suppression of inflammation.
Target Genes of this compound
The activation of LXRs by GW3965 leads to the differential expression of a wide array of genes. The following tables summarize the key target genes and the quantitative changes in their expression observed in various experimental models.
Genes Involved in Cholesterol Homeostasis and Lipid Metabolism
| Gene | Full Name | Function | Cell Type/Tissue | Fold Change in Expression (mRNA) | Reference |
| ABCA1 | ATP-binding cassette transporter A1 | Mediates cholesterol efflux to lipid-poor apolipoproteins. | Murine Peritoneal Macrophages | >8-fold increase | [1][4] |
| Human Huh7.5 cells | ~5-fold increase | [5] | |||
| Mouse Intestine | ~6-fold increase | [6] | |||
| ABCG1 | ATP-binding cassette transporter G1 | Promotes cholesterol efflux to HDL particles. | Murine Peritoneal Macrophages | Significant induction | [4] |
| Mouse Intestine | ~7-fold increase | [7] | |||
| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c | Master transcriptional regulator of lipogenesis. | Mouse Liver | ~3-fold increase | [7] |
| Mouse Intestine | ~7-fold increase | [7] | |||
| ApoE | Apolipoprotein E | Ligand for lipoprotein receptors; involved in lipid transport. | Murine Peritoneal Macrophages | Significant induction | [4][8] |
| IDOL | Inducible Degrader of the LDLR | E3 ubiquitin ligase that targets the LDL receptor for degradation. | Glioblastoma cells | Upregulated | [3] |
| FASN | Fatty Acid Synthase | Key enzyme in fatty acid synthesis. | ob/ob mouse subcutaneous fat | Significantly induced | [8] |
| SCD1 | Stearoyl-CoA Desaturase 1 | Enzyme involved in fatty acid biosynthesis. | ob/ob mouse subcutaneous fat | Increased | [8] |
| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Involved in the elongation of long-chain fatty acids. | ob/ob mouse subcutaneous fat | Significantly induced | [8] |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis. | Mouse Liver | ~2-fold increase | [7] |
Genes Involved in Inflammation
| Gene/Protein | Full Name | Function | Cell Type/Tissue | Change in Expression | Reference |
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine. | ob/ob mouse visceral and subcutaneous fat | Significantly downregulated | [8] |
| MCP-1 | Monocyte Chemoattractant Protein-1 | Chemokine that recruits monocytes. | ob/ob mouse visceral and subcutaneous fat | Significantly downregulated | [8] |
| iNOS | Inducible Nitric Oxide Synthase | Produces nitric oxide, involved in inflammation. | Macrophages | Repressed | [8] |
| MMP-9 | Matrix Metalloproteinase-9 | Enzyme involved in tissue remodeling during inflammation. | Macrophages | Repressed | [8] |
Experimental Protocols
The identification and quantification of GW3965 target genes typically involve a combination of molecular biology techniques. Below are detailed protocols for key experiments.
Experimental Workflow for Target Gene Analysis
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
GW3965 hydrochloride signaling pathway in macrophages
An In-depth Technical Guide on the GW3965 Hydrochloride Signaling Pathway in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent synthetic agonist for the Liver X Receptors (LXRs), LXRα and LXRβ, which are critical nuclear receptors that govern lipid metabolism and inflammatory responses in macrophages. This technical guide delineates the core signaling pathways activated by GW3965 in these cells, focusing on its role in promoting reverse cholesterol transport and modulating inflammatory gene expression. We provide a comprehensive overview of the molecular mechanisms, quantitative data on gene and protein expression changes, detailed experimental protocols for studying this pathway, and visual representations of the key signaling cascades.
Introduction to GW3965 and Liver X Receptors (LXRs)
Liver X Receptors (LXRs) are ligand-activated transcription factors that play a pivotal role in maintaining cholesterol homeostasis and regulating immune responses.[1] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRβ is ubiquitously expressed, while LXRα expression is more restricted to metabolic tissues like the liver, adipose tissue, intestine, and macrophages.[2] LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and synthetic agonists like GW3965.[1]
Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3] In macrophages, this signaling cascade is central to preventing the accumulation of cholesterol that leads to foam cell formation, a hallmark of atherosclerosis, and to dampening inflammatory responses.
The Core Signaling Pathway of GW3965 in Macrophages
The primary mechanism of action for GW3965 in macrophages is the activation of the LXR/RXR heterodimer, leading to the transcriptional upregulation of genes involved in two main processes: cholesterol efflux and anti-inflammatory pathways.
Regulation of Cholesterol Efflux
A key function of LXR activation in macrophages is the promotion of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[4] GW3965 achieves this by inducing the expression of several critical genes:
-
ATP-Binding Cassette Transporter A1 (ABCA1): This transporter is crucial for the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[5][6]
-
ATP-Binding Cassette Transporter G1 (ABCG1): ABCG1 mediates the efflux of cholesterol to mature HDL particles.[6][7]
-
Apolipoprotein E (ApoE): ApoE is a lipid transport protein that is also a direct target of LXR and plays a role in cholesterol efflux.[6]
-
ADP-ribosylation factor-like 7 (ARL7): Identified as a direct LXR target, ARL7 is involved in transporting cholesterol to the cell membrane for removal by ABCA1.[2]
-
Inducible Degrader of the Low-Density Lipoprotein Receptor (Idol): LXR activation induces Idol, which leads to the degradation of the LDL receptor, thus reducing cholesterol uptake.[2]
The induction of these genes by GW3965 enhances the capacity of macrophages to export excess cholesterol, thereby preventing their transformation into lipid-laden foam cells.[6]
Modulation of Inflammatory Signaling
Beyond its role in lipid metabolism, LXR activation by GW3965 has potent anti-inflammatory effects in macrophages. This is achieved through several mechanisms, including the transrepression of pro-inflammatory gene expression.[7] LXR activation can interfere with the signaling pathways of inflammatory mediators like Toll-like receptors (TLRs). For instance, LXR activation can suppress the induction of inflammatory genes by lipopolysaccharide (LPS), a TLR4 ligand.[2]
GW3965 has been shown to downregulate the expression of several pro-inflammatory cytokines and chemokines, including:
-
Interleukin-6 (IL-6)[8]
-
Tumor Necrosis Factor-alpha (TNF-α)[9]
-
Monocyte Chemoattractant Protein-1 (MCP-1)[8]
-
Inducible Nitric Oxide Synthase (iNOS)[8]
-
Cyclooxygenase-2 (COX-2)[2]
This anti-inflammatory action is crucial in the context of atherosclerosis, where inflammation within the arterial wall is a key driver of disease progression.
Quantitative Data on GW3965 Action
The effects of GW3965 on macrophage gene expression have been quantified in numerous studies. The following tables summarize representative data.
Table 1: Upregulation of Cholesterol Metabolism Genes by GW3965 in Macrophages
| Gene | Cell Type | GW3965 Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference |
| ABCA1 | Mouse Peritoneal Macrophages | 1 µM | 18 hours | ~8-fold | [6] |
| ABCG1 | Mouse Peritoneal Macrophages | 1 µM | 18 hours | ~6-fold | [6] |
| ApoE | Mouse Peritoneal Macrophages | 1 µM | 18 hours | ~3-fold | [6] |
| ARL7 | Murine Macrophages | 1 µM | Not Specified | ~2.5-fold | [2] |
| MeXis | Primary Mouse Macrophages | 0.5 µM | 36 hours | Significantly Induced | [5] |
Table 2: Downregulation of Inflammatory Genes by GW3965 in LPS-Stimulated Macrophages
| Gene | Cell Type | GW3965 Concentration | LPS Concentration | Fold Change in mRNA Expression | Reference |
| IL-6 | Mouse Peritoneal Macrophages | 1 µM | 10 ng/mL | Significantly Repressed | [2] |
| MCP-1 | Mouse Peritoneal Macrophages | 1 µM | 10 ng/mL | Significantly Repressed | [2] |
| TNF-α | Rat Kupffer Cells | 0.1-0.3 mg/kg (in vivo) | Not Applicable | Attenuated Secretion | [9] |
| COX-2 | Mouse Peritoneal Macrophages | 1 µM | Not Specified | Repressed Protein Expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the GW3965 signaling pathway in macrophages.
Macrophage Culture and Treatment
Objective: To prepare primary or cell-line macrophages for treatment with GW3965.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 cell line.
-
DMEM or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
This compound (stock solution in DMSO).
-
LPS (from E. coli).
Protocol:
-
Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for ELISA).
-
Treatment:
-
For cholesterol efflux studies, pre-load cells with acetylated LDL (50 µg/mL) for 24-48 hours to induce a foam cell phenotype.
-
Treat cells with GW3965 at a final concentration of 0.5-1 µM for 18-36 hours.[5][6] Use a vehicle control (DMSO) for comparison.
-
For inflammatory studies, pre-treat cells with GW3965 for 24 hours, followed by stimulation with LPS (10-100 ng/mL) for 4-6 hours.[2]
-
Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of LXR target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for ABCA1, ABCG1, IL-6, etc., and a housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Real-time PCR system.
Protocol:
-
RNA Extraction: Lyse treated cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene.
Western Blotting
Objective: To detect the protein levels of ABCA1, ABCG1, or inflammatory markers like COX-2.
Materials:
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-ABCA1, anti-ABCG1, anti-COX-2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cholesterol Efflux Assay
Objective: To measure the capacity of macrophages to efflux cholesterol to HDL or ApoA-I.
Materials:
-
[³H]-cholesterol.
-
Acetylated LDL (acLDL).
-
ApoA-I or HDL.
-
Scintillation counter.
Protocol:
-
Labeling and Loading: Label macrophages by incubating with [³H]-cholesterol (1 µCi/mL) and acLDL (50 µg/mL) for 24 hours.
-
Equilibration: Wash cells and equilibrate with serum-free medium containing GW3965 (1 µM) for 18 hours to induce efflux transporters.
-
Efflux: Replace the medium with medium containing ApoA-I (10 µg/mL) or HDL (50 µg/mL) and incubate for 4-6 hours.
-
Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cells)) x 100.
Conclusion
This compound is a powerful tool for investigating the role of LXR signaling in macrophages. Its activation of the LXR pathway initiates a robust transcriptional program that enhances cholesterol efflux and suppresses inflammatory responses. This dual functionality makes LXR a highly attractive target for the development of therapeutics for atherosclerosis and other inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of GW3965 and the LXR signaling network in macrophage biology.
References
- 1. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 2. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svn.bmj.com [svn.bmj.com]
- 4. Cholesterol efflux is LXRα isoform-dependent in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GW3965 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GW3965. It includes a detailed synthesis protocol, comprehensive methodologies for key biological assays, and a summary of its quantitative biological activities. Furthermore, this guide incorporates visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.
Discovery and Biological Activity
GW3965 was identified through focused libraries of tertiary amines as a potent, non-steroidal LXR agonist.[1][2][3] It exhibits high selectivity for both LXRα and LXRβ isoforms, functioning as a full agonist in cell-based reporter gene assays.[1][2][3] The activation of LXRs by GW3965 leads to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). This mechanism underlies its primary biological effects, including the promotion of cholesterol efflux from macrophages and the subsequent increase in high-density lipoprotein (HDL) cholesterol levels.
In preclinical studies, GW3965 has demonstrated significant anti-atherosclerotic properties in various mouse models.[4] Furthermore, its ability to modulate inflammatory responses has been documented, highlighting its potential as a multi-faceted therapeutic agent.
Quantitative Biological Data
The following table summarizes the key quantitative data for GW3965's biological activity.
| Parameter | Value | Species/Assay System | Reference |
| hLXRα EC50 | 190 nM | Cell-based reporter gene assay | [1] |
| hLXRβ EC50 | 30 nM | Cell-based reporter gene assay | [1] |
| LXRα/SRC1 LiSA EC50 | 125 nM | Cell-free ligand-sensing assay | [1] |
| In vivo efficacy | 10 mg/kg | C57BL/6 mice (oral dosing) | [1] |
| Effect on HDLc | 30% increase | C57BL/6 mice (10 mg/kg) | [1] |
Synthesis of this compound
The synthesis of GW3965 (designated as compound 12 in the original publication) was achieved through a multi-step process involving the parallel array synthesis of tertiary amines. The detailed experimental protocol for the synthesis of the final compound is outlined below, based on the procedure described by Collins et al. in the Journal of Medicinal Chemistry (2002).
Experimental Protocol: Synthesis of 3-(3-((N-(2-chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
A solution of the corresponding tertiary amine precursor (synthesized via solid-phase parallel array methods) is dissolved in a suitable solvent such as dichloromethane. The solution is then treated with a deprotecting agent, for example, trifluoroacetic acid, to remove any protecting groups from the carboxylic acid moiety. Following deprotection, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a minimal amount of a solvent like diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
Note: The detailed synthesis of the tertiary amine precursor is described in the supporting information of the original publication by Collins et al. (2002).
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the biological activity of GW3965.
LXR Activation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of GW3965 to activate LXRα and LXRβ, leading to the expression of a reporter gene (luciferase).
Cell Line: Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells
-
Expression vectors for human LXRα or LXRβ
-
LXR-responsive luciferase reporter plasmid (e.g., containing multiple copies of the LXR response element, LXRE)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay substrate
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with the LXR expression vector (either LXRα or LXRβ) and the LXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay substrate.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the log of the GW3965 concentration and fitting the data to a sigmoidal dose-response curve.
Cholesterol Efflux Assay
This assay quantifies the ability of GW3965 to promote the efflux of cholesterol from macrophages.
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 derived macrophages.
Materials:
-
BMDMs or THP-1 cells
-
[³H]-cholesterol or a fluorescent cholesterol analog
-
This compound
-
Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor
-
Cell culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Plate macrophages in a multi-well plate.
-
Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog in serum-containing medium for 24-48 hours.
-
Wash the cells and equilibrate them in serum-free medium containing GW3965 or vehicle control for 18-24 hours. This step upregulates the expression of ABCA1.
-
Wash the cells and incubate them with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL) for a defined period (e.g., 4-6 hours).
-
Collect the medium (containing the effluxed cholesterol) and lyse the cells.
-
Measure the radioactivity or fluorescence in both the medium and the cell lysate.
-
Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium / (counts or fluorescence in medium + counts or fluorescence in cells)) * 100.
Real-Time PCR for ABCA1 and ABCG1 Expression
This method is used to quantify the GW3965-induced changes in the mRNA expression of LXR target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR instrument
-
SYBR Green or TaqMan master mix
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or β-actin)
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ABCA1 | GTCCTCTTTCCCGCATTATCTGG | AGTTCCTGGAAGGTCTTGTTCAC |
| ABCG1 | TCTTCGTCAGCTTCGACACCA | TCTCGTCGATGTCACAGTGCAG |
Primer Sequences (Mouse):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Abca1 | CAGGCTACTACCTGACCTTGGT | CTGCTCTGAGAAACACTGTCCTC |
| Abcg1 | GACTCGGTCCTCACGCAC | CGGAGAAACACGCTCATCTC |
Protocol:
-
Treat cells or tissues with GW3965 or vehicle control.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for ABCA1, ABCG1, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.
Visualizations
LXR Signaling Pathway
Caption: LXR signaling pathway activated by GW3965.
Experimental Workflow for In Vitro Cholesterol Efflux Assay
Caption: Workflow for the in vitro cholesterol efflux assay.
Logical Relationship of GW3965's Anti-Atherosclerotic Effect
Caption: Logical flow of GW3965's anti-atherosclerotic action.
References
- 1. Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines | RTI [rti.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
GW3965 Hydrochloride: A Selective Liver X Receptor (LXR) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and key in vitro and in vivo data. Detailed experimental protocols for assays commonly used to characterize LXR agonists are provided, along with visual representations of the LXR signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its biological functions and research applications.
Introduction
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[1][2] These heterodimers bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[3][4] LXRs function as cholesterol sensors, activated by oxysterols, to maintain cholesterol balance.[2][5] The activation of LXRs leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL).[6]
GW3965 is a non-steroidal, orally active LXR agonist that has been instrumental in elucidating the physiological roles of LXRs. Its selectivity for both LXRα and LXRβ has made it a valuable tool in preclinical studies investigating the therapeutic potential of LXR activation in various diseases, including atherosclerosis, inflammation, and neurodegenerative disorders.[7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-[3-[--INVALID-LINK--amino]propoxy]benzeneacetic acid hydrochloride | [8][9] |
| Molecular Formula | C₃₃H₃₁ClF₃NO₃ · HCl | [8] |
| Molecular Weight | 618.51 g/mol | [7] |
| CAS Number | 405911-17-3 | [8] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 20 mM). | [9] |
| Storage | Desiccate at room temperature. |
Mechanism of Action and LXR Signaling Pathway
Upon binding to the ligand-binding domain of LXR, GW3965 induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3][4] The LXR/RXR heterodimer then binds to LXREs on target genes, initiating transcription.
The LXR signaling pathway is central to lipid metabolism and inflammation. A simplified representation of this pathway is provided below.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of GW3965
| Assay Type | Receptor | Cell Line/System | EC₅₀ (nM) | Reference(s) |
| Cell-based Reporter Gene Assay | hLXRα | - | 190 | [9] |
| Cell-based Reporter Gene Assay | hLXRβ | - | 30 | [9] |
| Cell-free Ligand-Sensing Assay | hLXRα | (recruits SRC-1) | 125 | [7] |
| Cholesterol Efflux Assay | - | THP-1 cells | 10 | [7] |
Table 2: In Vivo Effects of GW3965
| Animal Model | Dosage | Key Findings | Reference(s) |
| Mice | 10 mg/kg | 8-fold increase in ABCA1 expression; 30% increase in circulating HDL. | [7] |
| LDLR-/- mice | 10 mg/kg | Potent anti-atherogenic activity. | [7] |
| apoE-/- mice | 10 mg/kg | Potent anti-atherogenic activity. | [7] |
| Sprague-Dawley Rats | - | Reduces Angiotensin II-mediated increases in blood pressure. | [7] |
| Glioblastoma Mouse Model | 40 mg/kg (p.o.) | Induces ABCA1 expression, reduces LDLR expression, inhibits tumor growth. | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LXR Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate LXR-mediated transcription.[11][12]
Objective: To quantify the dose-dependent activation of LXRα or LXRβ by GW3965.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids for full-length human LXRα or LXRβ
-
An LXR-responsive reporter plasmid containing multiple LXREs upstream of a luciferase gene (e.g., pGL3-LXRE)
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW3965 or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the GW3965 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, a key function of LXR target genes like ABCA1.[6][13][14]
Objective: To determine the effect of GW3965 on cholesterol efflux from macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Seeding and Labeling: Plate macrophages in a 24-well plate. Label the cells by incubating them with medium containing [³H]-cholesterol for 24-48 hours.
-
Equilibration: Wash the cells and incubate them in serum-free medium containing GW3965 or vehicle (DMSO) for 18-24 hours to allow for the upregulation of cholesterol efflux transporters.
-
Efflux: Wash the cells again and incubate them with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL) for 4-6 hours.
-
Sample Collection: Collect the medium (containing the effluxed [³H]-cholesterol) and lyse the cells to determine the amount of [³H]-cholesterol remaining in the cells.
-
Quantification: Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure the change in mRNA levels of LXR target genes upon treatment with GW3965.[15][16][17]
Objective: To quantify the induction of ABCA1 and ABCG1 mRNA expression by GW3965 in a specific cell type.
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with GW3965 or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes (ABCA1, ABCG1) to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a potential LXR agonist like GW3965.
Conclusion
This compound is a well-characterized, selective LXR agonist that serves as an invaluable research tool for investigating the roles of LXRα and LXRβ in health and disease. Its ability to potently activate LXR signaling and modulate the expression of key genes in lipid metabolism and inflammation has been demonstrated in numerous in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize GW3965 in their studies and to further explore the therapeutic potential of LXR agonism.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. LXR-mediated signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol Transporters ABCA1 and ABCG1 Gene Expression in Peripheral Blood Mononuclear Cells in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential regulation of ABCA1 and ABCG1 gene expressions in the remodeling mouse hippocampus after entorhinal cortex lesion and liver-X receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid quantification of human ABCA1 mRNA in various cell types and tissues by real-time reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
GW3965 Hydrochloride: A Technical Guide to its Application in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ. These nuclear receptors are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Due to its ability to modulate these key pathways, GW3965 has been extensively utilized as a research tool to investigate the therapeutic potential of LXR activation across a diverse range of cellular models. This guide provides an in-depth overview of the cellular systems in which GW3965 has been tested, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Core Mechanism of Action: LXR Activation
GW3965 exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the regulation of proteins involved in cholesterol transport, lipogenesis, and inflammation.
Caption: General signaling pathway of LXR activation by GW3965.
Quantitative Data Summary
The potency of GW3965 has been quantified in various assays, highlighting its selectivity and effectiveness in cell-based systems.
| Parameter | Target/Assay | Value | Cellular System/Assay Type | Reference |
| EC50 | Human LXRα | 190 nM | Cell-based and Cell-free assays | [1][2][3] |
| EC50 | Human LXRβ | 30 nM | Cell-based and Cell-free assays | [1][2][3] |
| EC50 | LXRα/SRC1 Recruitment | 125 nM | Cell-free ligand-sensing assay | [1] |
| EC50 | Cholesterol Efflux Induction | 0.01 µM (10 nM) | THP-1 human monocytic cells | [1] |
Application in Immune and Inflammatory Cell Models
GW3965 has been extensively studied for its anti-inflammatory properties in various immune cell types.
Cellular Models Tested:
-
Macrophages: Murine primary macrophages, rat Kupffer cells, and the J774 cell line have been used to study cholesterol efflux and inflammatory responses.[4][5][6]
-
Monocytes: The human THP-1 monocytic cell line is a common model for studying cholesterol transport.[1][7]
-
T-Lymphocytes: Human CD4+ T lymphocytes have been used to investigate the impact of LXR activation on immune cell migration.[8]
-
Mast Cells: Bone marrow-derived mast cells (BMMCs) from mice were used to assess the effect of LXR activation on the production of pro-inflammatory cytokines.[9]
Key Findings & Experimental Protocols:
-
Inhibition of Pro-inflammatory Cytokines: In rat Kupffer cells, low doses of GW3965 (0.1-0.3 mg/kg in vivo) attenuated LPS-induced production of TNF-α and prostaglandin (B15479496) E2.[4] In murine mast cells, GW3965 treatment decreased the production of IL-1α, IL-1β, and IL-6 upon stimulation with LPS or IgE+Ag.[9]
-
Protocol (Kupffer Cells): Primary rat Kupffer cells were isolated and cultured. Cells were pre-treated with GW3965 before being challenged with lipopolysaccharide (LPS). TNF-α levels in the supernatant and cell lysates were measured by ELISA, while TNF-α mRNA was quantified using qRT-PCR.[4]
-
-
Modulation of Macrophage Phenotype: In a mouse model of intracerebral hemorrhage, GW3965 treatment shifted microglia/macrophages from a pro-inflammatory to a regulatory phenotype (Arginase1+CD206+).[10]
-
Promotion of Cholesterol Efflux: LXR activation by GW3965 upregulates the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport from macrophages.[5][6]
-
Protocol (Cholesterol Efflux Assay): J774 macrophages were loaded with 3H-cholesterol. The cells were then treated with GW3965. The amount of 3H-cholesterol transferred from the cells to an acceptor (like HDL) in the medium was measured over time to quantify efflux.[6]
-
Caption: GW3965 inhibits inflammation by suppressing NF-κB signaling.
Application in Cancer Cell Models
GW3965 has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines by disrupting lipid metabolism and key survival pathways.
Cellular Models Tested:
-
Glioblastoma (GBM): U87/EGFRvIII and other GBM cell lines.[11][12]
-
Leukemia: Jurkat and SupT1 (T-acute lymphoblastic leukemia) cells.[13]
-
Prostate and Pancreatic Cancer: LNCaP (prostate) and various pancreatic cancer cell lines.[7][13][14]
-
Non-Small Cell Lung Cancer (NSCLC): Gefitinib-resistant PC9 cells.[15]
-
Colon Cancer: Various colon cancer cell lines.[14]
Key Findings & Experimental Protocols:
-
Induction of Apoptosis in Glioblastoma: In GBM cells expressing mutant EGFRvIII, GW3965 promotes potent tumor cell death.[11][12] It achieves this by activating LXR, which increases the expression of the E3 ubiquitin ligase IDOL, leading to the degradation of the Low-Density Lipoprotein Receptor (LDLR). This starves the cancer cells of essential cholesterol, leading to apoptosis.[3][11][12]
-
Protocol (GBM Cell Viability): U87/EGFRvIII cells were cultured and treated with varying doses of GW3965. Cell viability was assessed using proliferation assays (e.g., CCK-8). Protein levels of ABCA1, IDOL, and LDLR were determined by Western blot and their mRNA levels by qRT-PCR. Apoptosis was quantified using TUNEL staining.[7][12]
-
-
Inhibition of Cell Cycle Progression: In prostate (RWPE1, LNCaP) and other cancer cell lines, GW3965 treatment inhibited cell growth and arrested the cell cycle at the G1/S boundary. This effect was correlated with the induction of lipogenic genes.[7]
-
Sensitization to Chemotherapy: In gefitinib-resistant NSCLC cells (PC9), GW3965 acted synergistically with gefitinib (B1684475) to inhibit the PI3K/Akt/mTOR signaling pathway, enhance AMPK activation, and promote apoptosis and autophagy.[15]
Caption: GW3965 induces GBM cell death by disrupting cholesterol homeostasis.
Application in Hepatic and Metabolic Models
As LXRs are master regulators of lipid metabolism in the liver, GW3965 has been instrumental in studying hepatic lipogenesis and cholesterol transport.
Cellular Models Tested:
-
Primary Human Hepatocytes: Used to study the effects on fatty acid and phospholipid profiles.[16][17][18]
-
HepG2: A human liver cancer cell line used in proliferation and lipid accumulation studies.[7]
-
Liver-Humanized Mice: FRGN mice repopulated with primary human hepatocytes to study lipoprotein metabolism in a more translatable model.[19]
Key Findings & Experimental Protocols:
-
Induction of Lipogenesis: A well-documented effect of LXR agonists like GW3965 is the induction of SREBP-1c, a master regulator of lipogenesis.[8] This leads to increased expression of genes like fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD1), which can cause lipid accumulation in hepatocytes.[8][16]
-
Phospholipid Remodeling: In primary human hepatocytes, GW3965 treatment for 48 hours altered the phospholipid profile, notably by targeting phosphatidylethanolamine (B1630911) (PE) biosynthesis and remodeling fatty acid chains in PE and phosphatidylcholine (PC).[16][17]
-
Protocol (Hepatocyte Lipidomics): Primary human hepatocytes were treated with GW3965 for 48 hours. Cells were harvested for multiple analyses. Gene expression changes (e.g., ELOVL5, SCD1) were measured by qPCR. Fatty acid profiles were evaluated by gas chromatography-flame ionization detection (GC-FID). Phospholipid profiles were analyzed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[16][17]
-
Caption: Workflow for analyzing lipidomic changes in hepatocytes.
Application in Neurological and Retinal Cell Models
The role of LXR in the central nervous system has been explored using GW3965 in models of neurodegenerative disease and retinal disorders.
Cellular Models Tested:
-
Primary Hippocampal Neurons: Used to study synaptic function in the context of Alzheimer's disease pathology.[20][21]
-
Retinal Pigment Epithelial (RPE) Cells: ARPE-19 cell line used to investigate protection against oxysterol-induced lipotoxicity.[22]
-
Chicken Embryo Fibroblasts (DF-1): Used to study the antiviral effects of GW3965 against Newcastle disease virus.[23]
Key Findings & Experimental Protocols:
-
Neuroprotection in Alzheimer's Model: In primary hippocampal cultures exposed to oligomeric amyloid-β (oAβ), pre-treatment with GW3965 prevented a decrease in the density of mature dendritic spines and synaptic contacts. It also prevented oAβ-induced changes in pre- and post-synaptic proteins.[20]
-
Protection of Retinal Cells: In ARPE-19 cells, GW3965 (2 µM) protected against 7-ketocholesterol (B24107) (7KCh)-induced toxicity by reducing lipid accumulation and promoting mitochondrial function.[22] The treatment decreased intracellular lipid droplets, as confirmed by Oil Red O staining, and stabilized the mitochondrial membrane potential.[22]
-
Protocol (RPE Cell Protection): ARPE-19 cells were treated with 20 µM 7KCh to induce lipotoxicity, with or without pre-treatment with 2 µM GW3965. Intracellular lipid accumulation was visualized using Oil Red O staining and Filipin staining. Apoptosis was measured by flow cytometry, and mitochondrial membrane potential was assessed using JC-1 staining.[22]
-
-
Antiviral Activity: In DF-1 cells infected with Newcastle disease virus (NDV), GW3965 treatment reduced viral protein expression and significantly decreased the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) induced by the infection.[23] The mechanism is thought to involve the regulation of cellular cholesterol, which is essential for viral replication.[23]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of LXRs using the synthetic agonist GW3965 represses the production of pro-inflammatory cytokines by murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. svn.bmj.com [svn.bmj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist GW3965-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipidomic analysis of human primary hepatocytes following LXR activation with GW3965 identifies AGXT2L1 as a main target associated to changes in phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CICECO Publication » Lipidomic analysis of human primary hepatocytes following LXR activation with GW3965 identifies AGXT2L1 as a main target associated to changes in phosphatidylethanolamine [ciceco.ua.pt]
- 19. Insights From Liver‐Humanized Mice on Cholesterol Lipoprotein Metabolism and LXR‐Agonist Pharmacodynamics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liver X Receptor Agonist GW3965 Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
GW3965 Hydrochloride: A Deep Dive into its Role in Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[3] By activating LXRs, GW3965 modulates the expression of a suite of genes involved in the absorption, transport, and excretion of cholesterol, making it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for atherosclerosis. This technical guide provides a comprehensive overview of the core mechanisms of GW3965 in maintaining cholesterol balance, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: LXR-Mediated Transcriptional Regulation
GW3965 exerts its effects by binding to and activating LXRα and LXRβ.[1][4] LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating transcription.[1] The primary mechanism by which GW3965 influences cholesterol homeostasis is through the transcriptional upregulation of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.
Key LXR target genes regulated by GW3965 include:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[5][6]
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 mediates the efflux of cholesterol from macrophages to mature HDL particles.[3][5]
-
Apolipoprotein E (ApoE): ApoE is a component of lipoproteins that facilitates the transport of lipids.[3]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, its induction by GW3965 can lead to an increase in plasma triglycerides, a notable side effect.[3][5]
The activation of these genes collectively enhances the removal of cholesterol from cells, particularly from macrophages within atherosclerotic plaques, and facilitates its transport to the liver for elimination in the bile and feces.[5][7]
Quantitative Effects of GW3965 on Gene Expression and Lipid Profile
The administration of GW3965 has been shown to significantly alter gene expression and lipid profiles in various preclinical models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of GW3965 on Gene Expression in Mice
| Gene | Tissue | Mouse Model | Treatment | Fold Change vs. Vehicle | Citation |
| ABCA1 | Liver | C57BL/6 | 10 mg/kg GW3965 for 10 days | 2-fold increase | [5] |
| ABCG1 | Liver | C57BL/6 | 10 mg/kg GW3965 for 10 days | 3-fold increase | [5] |
| SREBP-1c | Liver | C57BL/6 | 10 mg/kg GW3965 for 10 days | 3-fold increase | [5] |
| ABCA1 | Small Intestine | C57BL/6 | 10 mg/kg GW3965 for 10 days | 14-fold increase | [5] |
| ABCG1 | Small Intestine | C57BL/6 | 10 mg/kg GW3965 for 10 days | 7-fold increase | [5] |
| ABCA1 | Aorta | apoE-/- | 10 mpk GW3965 for 4 days | Significant induction | [7] |
| ABCG1 | Aorta | apoE-/- | 10 mpk GW3965 for 4 days | Significant induction | [7] |
| ABCA1 | Intestine | Abca1fl/fl | Oral GW3965 | ~6-fold increase | [8] |
Table 2: Effect of GW3965 on Plasma Lipids and Reverse Cholesterol Transport in Mice
| Parameter | Mouse Model | Treatment | Result | Citation |
| HDL Cholesterol | C57BL/6 | 10 mg/kg GW3965 for 10 days | 54% increase | [5] |
| Plasma 3H-cholesterol (from labeled macrophages) | C57BL/6 | 10 mg/kg GW3965 for 10 days | 48% higher at 48 hours | [5] |
| Fecal 3H-total sterol excretion | C57BL/6 | 10 mg/kg GW3965 for 10 days | 1.9-fold increase | [5] |
| Total Cholesterol | LDLR-/- | 10 mpk GW3965 for 12 weeks | Significant decrease | [7] |
| Atherosclerotic Lesion Area | LDLR-/- (males) | 10 mpk GW3965 for 12 weeks | 53% reduction | [7] |
| Atherosclerotic Lesion Area | apoE-/- (males) | 10 mpk GW3965 for 12 weeks | 47% reduction | [7] |
| HDL Cholesterol | Wild-type | 10 mg/kg GW3965 | 30% increase | [4] |
| Fecal 3H-sterol excretion | Wild-type | Systemic GW3965 | 162% increase | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by GW3965 and a typical experimental workflow for studying its effects on reverse cholesterol transport.
Caption: GW3965 signaling pathway in cholesterol homeostasis.
Caption: Experimental workflow for in vivo reverse cholesterol transport assay.
Experimental Protocols
In Vivo Reverse Cholesterol Transport (RCT) Assay in Mice[5]
This protocol is a widely used method to assess the rate of cholesterol movement from macrophages to feces.
1. Cell Culture and Labeling:
- J774 macrophages are cultured in an appropriate medium (e.g., DMEM with 10% FBS).
- To load with cholesterol, cells are incubated with acetylated low-density lipoprotein (acLDL) and radiolabeled cholesterol (e.g., [3H]-cholesterol).
- Cells are washed to remove excess unincorporated label and resuspended in a suitable medium for injection.
2. Animal Treatment:
- Male C57BL/6 mice (or other appropriate models like LDLR-/- or apoE-/-) are used.[5][7]
- Mice are divided into a treatment group and a vehicle control group.
- The treatment group receives GW3965 (e.g., 10 mg/kg) orally by gavage daily for a specified period (e.g., 10 days).[5] The control group receives the vehicle (e.g., 0.5% methylcellulose).[5]
3. Macrophage Injection and Sample Collection:
- Following the treatment period, the [3H]-cholesterol-labeled J774 macrophages are injected intraperitoneally into the mice.[5]
- Blood samples are collected at various time points (e.g., 6, 24, and 48 hours) to measure plasma radioactivity.[5]
- Feces are collected over the experimental period (e.g., 48 hours) to quantify the excretion of the radiolabel.[5]
- At the end of the experiment, mice are euthanized, and the liver is collected.[5]
4. Sample Analysis:
- Radioactivity in plasma, liver homogenates, and fecal samples is measured using a scintillation counter.[5]
- Plasma lipoproteins can be separated by fast protein liquid chromatography (FPLC) to determine the distribution of the radiolabel among different lipoprotein fractions (VLDL, LDL, HDL).[5]
- Gene expression in the liver and small intestine is analyzed by quantitative real-time PCR (qPCR) to confirm the induction of LXR target genes.[5]
In Vitro Cholesterol Efflux Assay[6][10]
This assay measures the capacity of HDL or apoA-I to accept cholesterol from cultured cells.
1. Cell Culture and Labeling:
- Mouse peritoneal macrophages or a cell line like RAW 264.7 are plated in multi-well plates.
- Cells are labeled with [3H]-cholesterol for approximately 24 hours.
- Cells are washed and then equilibrated in a serum-free medium containing an ACAT inhibitor to prevent the re-esterification of cholesterol.
2. Treatment and Efflux:
- Cells are treated with GW3965 (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours) to induce the expression of ABCA1 and ABCG1.[7]
- The medium is replaced with fresh serum-free medium containing cholesterol acceptors, such as apoA-I or HDL.
- The cells are incubated for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.
3. Quantification:
- After incubation, the medium is collected, and the cells are lysed.
- The amount of [3H]-cholesterol in the medium and the cell lysate is determined by liquid scintillation counting.
- Cholesterol efflux is calculated as the percentage of the radioactivity in the medium relative to the total radioactivity (medium + cells).
Conclusion
This compound is a powerful pharmacological tool for elucidating the intricate mechanisms of cholesterol homeostasis. Its ability to activate LXR and subsequently upregulate key genes in the reverse cholesterol transport pathway has been robustly demonstrated in numerous studies. While the induction of lipogenesis remains a challenge for its therapeutic application, the profound anti-atherogenic effects observed in preclinical models underscore the potential of LXR agonism as a strategy to combat cardiovascular disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and harness the therapeutic potential of modulating LXR pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 3. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Oral Activity of GW3965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and oral activity of GW3965 hydrochloride, a potent and selective synthetic agonist of the Liver X Receptor (LXR). The information is intended to support further research and development of LXR agonists for various therapeutic applications.
Core Mechanism of Action
GW3965 is a non-steroidal LXR agonist that selectively activates both LXRα and LXRβ isoforms.[1][2][3] These ligand-activated transcription factors play a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[4][5][6] Upon activation by GW3965, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[5]
A primary effect of LXR activation is the induction of genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[7] Key target genes include ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate cholesterol efflux from cells, particularly macrophages.[4][5] This mechanism is central to the anti-atherosclerotic properties of GW3965.[5] Additionally, GW3965 influences fatty acid metabolism through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
GW3965 Hydrochloride and Its Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors (LXRs), specifically LXRα (NR1H3) and LXRβ (NR1H2).[1] These nuclear receptors are critical ligand-activated transcription factors that function as "cholesterol sensors," playing a pivotal role in maintaining whole-body cholesterol homeostasis, regulating fatty acid metabolism, and modulating inflammatory responses.[2][3] GW3965 activates both LXRα and LXRβ isoforms, with EC50 values of 190 nM and 30 nM, respectively, making it an invaluable tool for elucidating the therapeutic potential and physiological consequences of LXR activation.[1][4] This document provides an in-depth technical overview of the mechanisms by which GW3965 influences lipid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of GW3965 involves the direct binding to and activation of LXRα and LXRβ.[2] Upon activation, the LXR forms a permissive heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[5] This binding event recruits coactivators and initiates the transcription of a suite of genes integral to lipid transport and metabolism.
Key Effects on Lipid Metabolism
GW3965 profoundly alters lipid homeostasis through three primary pathways: promoting reverse cholesterol transport, stimulating lipogenesis, and influencing intestinal cholesterol absorption.
Enhancement of Reverse Cholesterol Transport (RCT)
A primary therapeutic effect of GW3965 is the potent stimulation of reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion.[6] This is achieved by upregulating key genes involved in cholesterol efflux.[3]
-
ABCA1 and ABCG1 Upregulation: GW3965 strongly induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 in multiple tissues, most notably in macrophages.[2] ABCA1 facilitates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles. ABCG1 promotes cholesterol efflux to more mature HDL particles. This induction has been observed in vitro in macrophages and in vivo in the aortas of hyperlipidemic mice.[2]
-
Apolipoprotein E (ApoE) Induction: LXR activation also increases the expression of ApoE, a crucial apolipoprotein for lipid transport in both the periphery and the central nervous system.[7]
-
Promotion of Cholesterol Excretion: By enhancing RCT, GW3965 administration significantly increases the movement of macrophage-derived cholesterol to the plasma and ultimately into the feces for excretion.[6] Studies in various mouse models have shown that GW3965 treatment leads to a significant increase in fecal sterol excretion.[6][8]
Stimulation of Lipogenesis
While beneficial for cholesterol management, LXR activation by GW3965 has a significant and often undesirable effect on fatty acid metabolism. It is a potent inducer of de novo lipogenesis, primarily in the liver.
-
SREBP-1c Upregulation: GW3965 directly activates the transcription of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[9][10]
-
Induction of Lipogenic Enzymes: SREBP-1c, in turn, increases the expression of key lipogenic genes, including Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1).[11]
-
Hypertriglyceridemia and Steatosis: This coordinated upregulation of the lipogenic pathway leads to increased hepatic triglyceride synthesis and secretion, often resulting in elevated plasma triglyceride levels (hypertriglyceridemia) and hepatic steatosis (fatty liver).[2] However, some studies note that the hypertriglyceridemia induced by LXR ligands can be transient with chronic administration.[2]
Quantitative Data Summary
The effects of GW3965 on gene expression and plasma lipids have been quantified in numerous studies. The tables below summarize representative data.
Table 1: Effect of GW3965 on Target Gene Expression
| Target Gene | Model / Cell Type | Treatment Details | Fold Change vs. Control | Reference |
| ABCA1 | Murine Peritoneal Macrophages | 5 µM GW3965, 24h | Significantly higher than AcLDL | [2] |
| ABCA1 | Huh7.5 cells | 1 µM GW3965, 24h | ~5-fold increase | [12][13] |
| ABCA1 | Aortas of apoE-/- mice | 10 mpk/day, 4 days | Significant induction | [2] |
| ABCG1 | Aortas of apoE-/- mice | 10 mpk/day, 4 days | Significant induction | [2] |
| SREBP-1c | HepG2 cells | EC50 | 210 nM | [4] |
| SREBP-1c | Livers of LXR null mice | 20 mg/kg/day | Regulation is lost | [14] |
| CYP7A1 | Livers of apoE-/- mice | 10 mpk/day, 4 weeks | Significant induction | [2] |
Table 2: Effect of GW3965 on Plasma Lipid Profiles in Murine Models
| Parameter | Animal Model | Treatment Details | Outcome | Reference |
| Total Cholesterol | LDLR-/- mice | 10 mpk/day, 12 weeks | Significant decrease | [2] |
| HDL Cholesterol | LDLR-/- mice | 10 mpk/day, 12 weeks | No significant difference | [2] |
| Triglycerides | LDLR-/- mice | 10 mpk/day, 12 weeks | No significant difference (chronic) | [2] |
| Triglycerides | apoE-/- mice | 10 mpk/day, 4 weeks | Significantly increased | [2] |
| VLDL Cholesterol | apoE-/- mice | 10 mpk/day, 4 weeks | Reduced | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are common protocols used in studies involving GW3965.
In Vitro Treatment of Macrophages
-
Cell Line: Murine thioglycolate-elicited peritoneal macrophages or bone marrow-derived macrophages (BMDMs).
-
Plating: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere.
-
Cholesterol Loading (Optional): To mimic foam cells, macrophages can be pre-loaded with 50 µg/mL acetylated LDL (AcLDL) for 24-48 hours.[2]
-
Treatment: GW3965 is dissolved in a vehicle, typically dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should be kept low (<0.1%). Cells are treated with GW3965 (e.g., 1-5 µM) or vehicle control for a specified duration, commonly 24 hours.[2]
-
Endpoint Analysis: Following treatment, cells are harvested for RNA isolation (for qPCR), protein extraction (for Western blotting), or used in functional assays like cholesterol efflux.
Animal Studies
-
Animal Models: Low-density lipoprotein receptor knockout (LDLR-/-) or apolipoprotein E knockout (apoE-/-) mice are frequently used as they develop atherosclerosis.[2]
-
Diet: Mice are often fed a high-fat or "Western" type diet to accelerate lesion development.
-
Drug Administration: GW3965 is typically formulated in a vehicle like corn oil or carboxymethylcellulose (CMC) and administered via oral gavage.[6] A common dosage is 10 mg per kg of body weight per day (10 mpk/day).[2]
-
Duration: Treatment duration varies based on the study's objective, from short-term (4 days) for analyzing acute gene expression changes to long-term (12 weeks) for assessing effects on atherosclerotic lesion development.[2]
-
Sample Collection: At the end of the study, blood is collected for plasma lipid analysis. Tissues such as the liver, small intestine, and aorta are harvested for gene and protein expression analysis.
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using a suitable method like TRIzol reagent.[15]
-
cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using a qPCR machine with SYBR Green or TaqMan probe-based chemistry. Specific primers are designed for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a stable housekeeping gene (e.g., 18S rRNA, 36B4/RPLP0) for normalization.[2][15]
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method and presented as fold change relative to the vehicle-treated control group.
Cholesterol Efflux Assay
-
Cell Preparation: Macrophages are plated and labeled with a radioactive tracer, typically [3H]-cholesterol, for 24 hours.
-
Equilibration and Treatment: Cells are washed and equilibrated in serum-free media containing an ACAT inhibitor. They are then treated with GW3965 (e.g., 1 µM) or vehicle for 18-24 hours to induce ABCA1/G1 expression.[16]
-
Efflux: The efflux medium, containing a cholesterol acceptor such as lipid-free apoA-I (10 µg/mL) or HDL (25-50 µg/mL), is added to the cells for a defined period (e.g., 2-4 hours).[16]
-
Quantification: The radioactivity in the efflux medium and the cells is measured using a scintillation counter.
-
Calculation: Percent efflux is calculated as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in defining the role of LXRs in lipid metabolism. Its activation of LXR leads to a desirable increase in reverse cholesterol transport, driven by the upregulation of ABCA1 and ABCG1, which has shown anti-atherogenic effects in preclinical models.[2] However, this benefit is coupled with the potent stimulation of hepatic lipogenesis via the SREBP-1c pathway, leading to hypertriglyceridemia and steatosis, which remain significant hurdles for therapeutic development. The detailed understanding of these dual effects, facilitated by GW3965, continues to guide drug development efforts toward creating selective LXR modulators that can separate the beneficial anti-atherosclerotic actions from the adverse lipogenic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ahajournals.org [ahajournals.org]
- 7. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo [jci.org]
The Anti-inflammatory Properties of GW3965 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of GW3965, summarizing key findings from preclinical studies. We detail its mechanism of action, present quantitative data on its efficacy in various inflammatory models, and provide standardized experimental protocols. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of GW3965's therapeutic potential in inflammatory diseases.
Introduction to GW3965 and Liver X Receptors (LXRs)
GW3965 is a synthetic LXR agonist that has been instrumental in elucidating the anti-inflammatory functions of LXRs.[1] LXRs, upon activation by endogenous oxysterols or synthetic ligands like GW3965, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[3] The anti-inflammatory effects of LXR activation are multifaceted, involving the direct upregulation of anti-inflammatory genes and the transrepression of pro-inflammatory signaling pathways.[4][5]
Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of GW3965 is mediated through the activation of LXRα and LXRβ. This activation leads to the suppression of pro-inflammatory gene expression and the promotion of processes that resolve inflammation.
Transrepression of NF-κB Signaling
A key mechanism by which GW3965 exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] GW3965 treatment has been shown to suppress the degradation of IκBα and inhibit the activation of NF-κB in a dose-dependent manner.[7] This leads to a significant reduction in the expression of NF-κB target genes, including various pro-inflammatory cytokines and chemokines.[8][9]
Modulation of Other Signaling Pathways
In addition to NF-κB, GW3965 has been shown to influence other signaling pathways involved in inflammation. For instance, in a model of phosgene-induced acute lung injury, GW3965 was found to modulate the PI3K/Akt signaling pathway, contributing to its protective effects.[6]
Regulation of Macrophage Phenotype
GW3965 can influence the polarization of macrophages, which are key cells in the inflammatory response. Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state.[8] Studies in obese mice have shown that GW3965 treatment can decrease the number of both M1 and M2 macrophages in visceral adipose tissue, leading to an overall reduction in inflammation.[8]
Quantitative Efficacy of GW3965 in Preclinical Models
The anti-inflammatory effects of GW3965 have been quantified in a variety of preclinical models, demonstrating its potential therapeutic utility.
Atherosclerosis
In murine models of atherosclerosis, chronic administration of GW3965 has been shown to significantly reduce the development of atherosclerotic lesions.[10] In both LDLR-/- and apoE-/- mice, GW3965 treatment resulted in an approximately 50% reduction in lesion area.[10][11] This effect is attributed to both the systemic effects on lipid metabolism and the direct anti-inflammatory actions on cells within the artery wall.[10]
| Model | Treatment | Outcome | Reference |
| LDLR-/- mice | GW3965 (10 mpk) for 12 weeks | 53% reduction in lesion area (males) | [10] |
| apoE-/- mice | GW3965 (10 mpk) for 12 weeks | 47% reduction in lesion area (males) | [10] |
| apoE-/- and LXRα-/-apoE-/- mice | GW3965 (20 mg/kg/d) | 43% and 33% reduction in lesion area, respectively | [12] |
Neuroinflammation
GW3965 has demonstrated neuroprotective effects in models of stroke and Alzheimer's disease by reducing neuroinflammation.[13][14] In a rat model of experimental stroke, administration of GW3965 after ischemic occlusion decreased infarct volume and improved neurological scores, which correlated with a decrease in the expression of pro-inflammatory genes in the brain.[13]
| Model | Treatment | Effect on Inflammatory Markers | Reference |
| Rat model of MCAO | GW3965 (20 mg/kg) | Inhibited MCAO-induced increase in IL-1β | [13] |
| BV2 microglial cells | GW3965 (1 µM) | Reversed IL-1β and LPS-mediated inhibition of phagocytosis | [14] |
Adipose Tissue Inflammation
In a model of obesity-associated inflammation, GW3965 treatment in ob/ob mice led to a significant downregulation of pro-inflammatory cytokines and chemokines in both visceral and subcutaneous adipose tissue.[8]
| Adipose Tissue Depot | Gene | Effect of GW3965 | Reference |
| Visceral & Subcutaneous | Il6, Mcp1 | Significantly downregulated | [8] |
| Visceral | Saa-3 | Downregulated | [8] |
| Subcutaneous | Ym1 | Significantly reduced | [8] |
Other Inflammatory Models
The anti-inflammatory effects of GW3965 have also been observed in models of acute lung injury, where it downregulates pro-inflammatory cytokines,[6] and in models of viral infection, where it reduces the expression of cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[7]
Experimental Protocols
This section provides a general framework for in vitro and in vivo experiments designed to assess the anti-inflammatory properties of GW3965.
In Vitro Macrophage Inflammation Assay
This protocol is designed to evaluate the effect of GW3965 on the inflammatory response of macrophages.
Methodology:
-
Macrophage Isolation: Isolate peritoneal macrophages from mice following standard procedures.[3][12]
-
Cell Culture: Plate the macrophages in DMEM supplemented with 0.5% FBS, 5 µM simvastatin, and 100 µM mevalonic acid and incubate overnight.[3][12]
-
GW3965 Pre-treatment: Treat the cells with GW3965 (e.g., 1 µM) or vehicle (DMSO) for 24 hours.[3][12]
-
LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/ml) for 5 hours.[3][12]
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA extraction.
-
Analysis: Quantify cytokine levels in the supernatant using ELISA and analyze the expression of inflammatory genes (e.g., iNOS, IL-6, IL-1β) using real-time PCR.[3][12]
In Vivo Atherosclerosis Mouse Model
This protocol outlines the use of an in vivo mouse model to study the effect of GW3965 on atherosclerosis.
Methodology:
-
Animal Model: Use a mouse model susceptible to atherosclerosis, such as apoE-/- or LDLR-/- mice.[10][12]
-
Diet and Treatment: Place the mice on a Western diet. Supplement the diet of the treatment group with GW3965 (e.g., 20 mg/kg/day).[12]
-
Duration: Maintain the diet and treatment for a specified period (e.g., from 3 weeks of age until sacrifice).[12]
-
Tissue Collection: At the end of the study, sacrifice the mice and collect the aorta and blood samples.
-
Atherosclerotic Plaque Analysis: Perform en face analysis of the aorta to quantify the atherosclerotic lesion area. Aortic root sections can also be stained with Oil Red O for quantification.[12]
-
Lipid Profile Analysis: Analyze plasma samples for total cholesterol, unesterified cholesterol, HDL-cholesterol, and triglycerides.[12]
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that exhibits robust anti-inflammatory properties across a range of preclinical models. Its mechanism of action, primarily through the LXR-mediated transrepression of the NF-κB pathway, leads to a significant reduction in pro-inflammatory mediators. The quantitative data from studies on atherosclerosis, neuroinflammation, and metabolic inflammation underscore its potential for treating chronic inflammatory diseases. The experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic applications of GW3965 and other LXR agonists. Further research is warranted to translate these promising preclinical findings into clinical applications for human inflammatory disorders.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Administration of an LXR agonist promotes atherosclerotic lesion remodelling in murine inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthetic LXR Agonist GW3965 Attenuates Phosgene‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of LXR agonist GW3965 on vascular reactivity and inflammation in hypertensive rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
- 13. ahajournals.org [ahajournals.org]
- 14. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for GW3965 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors (LXR), LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[3] Activation of LXRs by agonists like GW3965 has shown therapeutic potential in various preclinical mouse models of human diseases, including atherosclerosis, neurodegenerative disorders, and metabolic syndrome. These notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying signaling pathways for the application of this compound in mouse models.
Data Presentation: Recommended Dosages
The effective dosage of this compound in mice can vary significantly depending on the disease model, the administration route, and the desired therapeutic outcome. The following table summarizes dosages cited in various studies.
| Disease Model | Mouse Strain | Dosage | Administration Route | Duration | Key Findings |
| Atherosclerosis | LDLR-/- | 10 mg/kg/day | Oral (in chow) | 12 weeks | Reduced atherosclerotic lesion area by 53% in males and 34% in females.[4] |
| Atherosclerosis | apoE-/- | 10 mg/kg/day | Oral (in chow) | 12 weeks | Reduced atherosclerotic lesion area by 47%.[4] |
| Atherosclerosis | Ldlr-/- | 10 mg/kg | Intravenous (in nanoparticles) | 2 weeks (6 injections) | Reduced macrophage content in plaques by 50%.[5] |
| Neuroinflammation / Stroke | C57BL/6 | 5, 10, or 20 mg/kg/day | Intraperitoneal injection | 14 days | Dose-dependently improved functional outcome after stroke.[6] |
| Neuroinflammation / Stroke | C57BL/6 | 10 mg/kg/day | Intraperitoneal injection | 7 days | Reduced lesion volume and promoted hematoma clearance after intracerebral hemorrhage.[7] |
| Neuroprotection | C57BL/6 | 10 mg/kg/day | Intraperitoneal injection | 28 days | Protected oligodendrocytes in a stress-induced mouse model.[8] |
| Obesity / Metabolic Disorder | ob/ob | 10 mg/kg/day | In drinking water | 5 weeks | Decreased visceral fat and increased subcutaneous fat storage.[9] |
| Peripheral Neuropathy | Aged (21-month-old) C57BL/6 | 25 mg/kg/day | Not specified | 3 months | Prevented mechanical hypersensitivity and thermal hyperalgesia.[10] |
| Glioblastoma | Not specified | 40 mg/kg | Oral | Not specified | Inhibited tumor growth by 59% and increased apoptosis.[2] |
| General Lipid Metabolism | C57BL/6 | 10 mg/kg | Oral | Single dose | Upregulated ABCA1 expression 8-fold and raised HDL levels by 30%.[1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Formulation for Oral Administration (in chow):
-
Objective: To provide a stable and consistent daily dose of GW3965 through the animal's diet.
-
Procedure:
-
Calculate the total amount of this compound required based on the estimated daily food consumption of the mice and the desired dosage (e.g., 10 mg/kg/day).
-
Thoroughly mix the calculated amount of GW3965 with a small portion of the powdered chow.
-
Gradually add the pre-mixed chow to the bulk of the powdered chow and mix until a homogenous distribution is achieved.
-
The chow can then be provided to the animals ad libitum.
-
b) Formulation for Oral Gavage:
-
Objective: To administer a precise dose of GW3965 directly into the stomach.
-
Vehicle: A common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Add the GW3965 powder to the vehicle and vortex thoroughly to create a uniform suspension.
-
Administer the suspension to the mice using an appropriate gauge gavage needle.
-
c) Formulation for Intraperitoneal (IP) Injection:
-
Objective: To deliver GW3965 systemically via the peritoneal cavity.
-
Vehicle: A solution of 50% DMSO in sterile saline is a commonly used vehicle.[7]
-
Procedure:
-
Dissolve the this compound in DMSO to create a stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration and a 50% DMSO content.
-
Administer the solution to the mice via intraperitoneal injection.
-
d) Formulation for Administration in Drinking Water:
-
Objective: For long-term administration in a less stressful manner.
-
Vehicle: A solution containing 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80, 3.6 g/l NaH₂PO₄, and 5.5 g/l NaHPO₄ in the drinking water.[9]
-
Procedure:
-
Prepare the vehicle solution in the drinking water.
-
Dissolve the this compound in the vehicle-containing water to the desired concentration.
-
Provide the medicated water to the animals as their sole source of drinking water. Monitor water intake to ensure proper dosing.
-
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using GW3965 in a mouse model of atherosclerosis.
Signaling Pathways
GW3965 exerts its effects primarily through the activation of Liver X Receptors (LXRα and LXRβ). Upon binding to GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key pathway affected by GW3965, particularly relevant in the context of atherosclerosis, is the reverse cholesterol transport pathway. Activation of LXR induces the expression of ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[4] These transporters are crucial for mediating the efflux of cholesterol from peripheral cells, such as macrophages in atherosclerotic plaques, to high-density lipoprotein (HDL) particles for transport back to the liver.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurorestorative benefit of GW3965 treatment of stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. svn.bmj.com [svn.bmj.com]
- 8. Frontiers | Activation of liver X receptors protects oligodendrocytes in CA3 of stress-induced mice [frontiersin.org]
- 9. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LXR agonist improves peripheral neuropathy and modifies PNS immune cells in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GW3965 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptor (LXR), with greater activity towards the LXRβ subtype.[1] It is an invaluable tool in research focused on lipid metabolism, inflammation, and atherosclerosis.[2][3] As a ligand-activated transcription factor, LXR, upon activation by GW3965, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, upregulating their expression.[4] Key target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for cholesterol efflux and reverse cholesterol transport.[3] Accurate preparation of a stable stock solution is the first critical step for reliable and reproducible experimental results.
Quantitative Data Summary
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 618.51 g/mol | [5][6] |
| Formula | C₃₃H₃₁NO₃ClF₃·HCl | [5][6] |
| CAS Number | 405911-17-3 | [5][6] |
| Purity | ≥98% | [5][6] |
| Appearance | White to off-white crystalline solid | [6][7] |
Solubility Data
This compound exhibits solubility in various organic solvents but is sparingly soluble in aqueous solutions.[6] For cell culture or in vivo experiments requiring aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it to the final concentration in the aqueous medium.[6]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 61.85 mg/mL | [5] |
| Ethanol | 20 mM | 12.37 mg/mL | [5] |
| Dimethylformamide (DMF) | ~32.3 mM | ~20 mg/mL | [2][6] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.32 mM | ~0.2 mg/mL | [2][6] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Mass Calculation: Determine the required mass of this compound for your desired stock volume and concentration. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 618.51 g/mol × 1000 mg/g = 6.185 mg
-
-
Weighing: Carefully weigh out 6.185 mg of this compound powder using an analytical balance and transfer it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[9][10]
-
Storage: Store the aliquots as recommended in the storage table below. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the compound, both in its solid form and as a stock solution.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C (desiccated) | ≥ 4 years | [2][6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [9][10] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [9][10] |
Note: Aqueous dilutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[6]
Visualized Workflows and Pathways
References
- 1. GW 3965 hydrochloride, LXR agonist (CAS 405911-17-3) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. ahajournals.org [ahajournals.org]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. GW3965 = 98 HPLC, powder 405911-17-3 [sigmaaldrich.com]
- 8. This compound | LXR agonist | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: GW3965 Hydrochloride in Neuroinflammation Research
Introduction
GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically targeting both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that play a critical role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2][3] In the central nervous system (CNS), LXRs are expressed in various cell types, including microglia, astrocytes, oligodendrocytes, and neurons. Their activation has been shown to exert significant anti-inflammatory and neuroprotective effects, making GW3965 a valuable pharmacological tool for studying neuroinflammation in a variety of neurological disease models.
These application notes provide a comprehensive overview of the use of GW3965 in neuroinflammation research, summarizing key findings and providing detailed protocols for its application in both in vivo and in vitro settings.
Mechanism of Action in Neuroinflammation
GW3965 exerts its anti-inflammatory effects primarily through the activation of LXRs. Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to two main outcomes:
-
Upregulation of Target Genes: LXR activation induces the expression of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE).[2][4] This regulation of lipid metabolism is crucial for maintaining cellular health and can indirectly dampen inflammatory processes.
-
Transrepression of Inflammatory Genes: Activated LXRs can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[5] This "transrepression" mechanism inhibits the expression of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[5][6][7]
By modulating both lipid metabolism and inflammatory signaling, GW3965 effectively suppresses the activation of microglia and astrocytes, the primary immune cells of the CNS, thereby reducing the overall neuroinflammatory state.[6][8]
Data Presentation: Summary of GW3965 Applications
The following tables summarize the quantitative data from various studies utilizing GW3965 to investigate neuroinflammation.
Table 1: Summary of In Vivo Studies with GW3965
| Model/Disease | Species | GW3965 Dose & Route | Treatment Duration | Key Anti-inflammatory & Neuroprotective Outcomes | Citations |
| Depression (CUS) | Mouse | 10 mg/kg/day, i.p. | 28 days | Reversed CUS-induced microglial activation; suppressed pro-inflammatory factors. | [9] |
| Depression (CUS) | Mouse | 20 mg/kg/day, i.p. | 26 days | Alleviated depressive-like behaviors; suppressed neuroinflammation in the hippocampus. | [7][9] |
| Stroke (MCAO) | Mouse | 5, 10, or 20 mg/kg, daily | 14 days | Improved functional outcome; increased angiogenesis and synaptic protein expression. | [10] |
| Stroke (MCAO) | Rat | 20 mg/kg, i.p. | Single dose post-occlusion | Reduced infarct volume; decreased expression of IL-1β. | [5] |
| Traumatic Brain Injury | Mouse | 15 mg/kg/day | 2-14 days | Suppressed axonal damage; restored cognitive memory (ApoE-dependent). | [2][3] |
| Peripheral Neuropathy | Aged Mouse | 25 mg/kg | 3 months | Prevented mechanical hypersensitivity; modified sciatic nerve macrophage polarization. | [11] |
Table 2: Summary of In Vitro Studies with GW3965
| Cell Type | Model/Stimulus | GW3965 Concentration | Treatment Duration | Key Anti-inflammatory & Neuroprotective Outcomes | Citations |
| Primary Hippocampal Neurons | Oligomeric Amyloid-β | Not Specified | Pre-treatment | Prevented Aβ-induced synaptic deficits and apoptosis. | [4][12] |
| Primary Cortical Neurons | N/A | Not Specified | Not Specified | Increased neurite outgrowth. | [10] |
| Mouse Brain Endothelial Cells | N/A | Not Specified | Not Specified | Increased capillary-like tube formation. | [10] |
| Platelets | Collagen | 1 or 5 µM | Not Specified | Minor inhibitory effect on fibrinogen binding and P-selectin exposure. | [1] |
Experimental Protocols
The following are detailed protocols for common applications of this compound in neuroinflammation studies.
Protocol 1: In Vivo Administration in a Mouse Model of Chronic Unpredictable Stress (CUS)
This protocol describes the use of GW3965 to mitigate neuroinflammation in a CUS-induced depression model.[7][9]
Materials:
-
This compound (store at -20°C or -80°C)[1]
-
Vehicle solution (e.g., 10% DMSO in saline)[5]
-
Sterile syringes and needles (for i.p. injection)
-
Adult male C57BL/6 mice
Procedure:
-
Preparation of GW3965 Solution:
-
On the day of injection, prepare a stock solution of GW3965 in DMSO.
-
Dilute the stock solution with sterile saline to the final desired concentration (e.g., 1-2 mg/mL for a 10-20 mg/kg dose in a 25g mouse with an injection volume of ~250 µL). Ensure the final DMSO concentration is 10% or less to avoid toxicity.
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Animal Grouping and CUS Induction:
-
Following acclimatization, subject mice to a CUS paradigm for 4-6 weeks to induce depressive-like behaviors and neuroinflammation.
-
Divide animals into at least three groups: (1) Control + Vehicle, (2) CUS + Vehicle, and (3) CUS + GW3965.
-
-
Administration:
-
Administer GW3965 (e.g., 10 mg/kg) or an equivalent volume of vehicle solution via intraperitoneal (i.p.) injection.
-
Perform injections once daily for the duration of the treatment period (e.g., 28 days).[9]
-
-
Behavioral and Post-Mortem Analysis:
-
After the treatment period, conduct behavioral tests (e.g., sucrose (B13894) preference test, forced swim test) to assess antidepressant-like effects.[7]
-
Following behavioral testing, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for molecular analysis).
-
Analyze brain tissue (e.g., hippocampus) for markers of microglial activation (Iba1), pro-inflammatory cytokines (TNF-α, IL-1β) via Western blot, ELISA, or immunohistochemistry.[6][7]
-
Protocol 2: Primary Microglia Culture and Anti-inflammatory Assay
This protocol details the treatment of primary microglia with GW3965 to assess its ability to suppress an inflammatory response induced by lipopolysaccharide (LPS).
Materials:
-
Primary microglia cultures (isolated from neonatal mouse or rat pups)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (cell culture grade)
-
Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction or protein lysis
Procedure:
-
Cell Plating: Plate primary microglia in 24-well or 12-well plates at a suitable density and allow them to adhere and rest for 24 hours.
-
GW3965 Pre-treatment:
-
Prepare a stock solution of GW3965 in DMSO (e.g., 10 mM).
-
Dilute the stock in culture medium to prepare working concentrations (e.g., 1 µM, 5 µM).
-
Pre-treat the microglia with the GW3965-containing medium or vehicle (medium with 0.1% DMSO) for 2-4 hours.
-
-
Inflammatory Challenge:
-
After pre-treatment, add LPS directly to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not remove the GW3965-containing medium.
-
Include control wells: (1) Vehicle only, (2) Vehicle + LPS, (3) GW3965 only.
-
-
Incubation and Sample Collection:
-
Incubate the cells for an appropriate duration. For cytokine release, 6-24 hours is typical. For gene expression analysis, 4-6 hours may be sufficient.
-
After incubation, collect the culture supernatant for cytokine analysis via ELISA.
-
Wash the cells with cold PBS and lyse them for subsequent protein (Western blot) or RNA (qRT-PCR) analysis to measure levels of iNOS, TNF-α, IL-1β, etc.[6]
-
-
Analysis:
-
Perform ELISA on the collected supernatants according to the manufacturer's instructions.
-
Quantify the reduction in cytokine secretion in the GW3965-treated wells compared to the LPS-only wells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Liver X Receptor Agonist GW3965 Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
- 3. The liver X receptor agonist GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Agonist GW3965 Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The liver X receptors agonist GW3965 attenuates depressive-like behaviors and suppresses microglial activation and neuroinflammation in hippocampal subregions in a mouse depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activation of liver X receptors protects oligodendrocytes in CA3 of stress-induced mice [frontiersin.org]
- 10. The neurorestorative benefit of GW3965 treatment of stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LXR agonist improves peripheral neuropathy and modifies PNS immune cells in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: GW3965 Hydrochloride Treatment for Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1][2] A hallmark of many cancers, including glioblastoma, is the reprogramming of cellular metabolism to sustain rapid proliferation. One such alteration is the dependence on cholesterol for membrane biosynthesis and signaling. The Liver X Receptor (LXR) agonist, GW3965 hydrochloride, has emerged as a promising therapeutic agent that targets cholesterol metabolism in glioblastoma cells, leading to potent anti-tumor effects.[1][2][3][4]
These application notes provide a comprehensive overview of the effects of GW3965 on glioblastoma cell lines, detailing its mechanism of action and providing protocols for key in vitro experiments.
Mechanism of Action
GW3965 is a synthetic LXR agonist.[1][2] In glioblastoma, particularly in cells with activating mutations in the Epidermal Growth Factor Receptor (EGFR), such as the EGFRvIII variant, signaling through the PI3K/Akt pathway leads to the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[1][2][3] SREBP-1, in turn, upregulates the expression of the Low-Density Lipoprotein Receptor (LDLR), increasing the uptake of cholesterol by the cancer cells.[1][2][3]
Treatment with GW3965 activates LXR, which counteracts this pro-survival mechanism through two primary routes:
-
Increased Cholesterol Efflux: LXR activation transcriptionally upregulates the ATP-Binding Cassette Transporter A1 (ABCA1), a key protein involved in cholesterol efflux from the cell.[1][2][3]
-
Decreased Cholesterol Uptake: LXR activation also induces the expression of the E3 ubiquitin ligase, Inducible Degrader of the LDLR (IDOL).[1][2][3] IDOL targets the LDLR for ubiquitin-mediated degradation, thereby reducing the cell's ability to take up cholesterol.[1][2][3]
The combined effect of enhanced cholesterol efflux and reduced uptake leads to a disruption of cholesterol homeostasis, ultimately inducing apoptosis and inhibiting the proliferation of glioblastoma cells.[1][2][3]
Figure 1: Signaling pathway of GW3965 in glioblastoma cells.
Data Presentation
Table 1: Effect of GW3965 on the Viability of Glioblastoma Cell Lines
| Cell Line | GW3965 Concentration (µM) | Treatment Duration | Percent Cell Survival (%) (Normalized to Control) | Reference |
| U87MG | 5 | 4 days | ~70% | [1] |
| U87-EGFRvIII | 5 | 4 days | ~40% | [1] |
Table 2: Induction of Apoptosis by GW3965 in Glioblastoma Cell Lines
| Cell Line | GW3965 Concentration (µM) | Treatment Duration | Fold Increase in Apoptotic Cells (TUNEL Assay) | Reference |
| U87-EGFRvIII (in vivo xenograft) | 40 mg/kg daily (oral gavage) | 12 days | 25-fold | [1] |
Table 3: Effect of GW3965 on the Expression of LXR Target Genes and Proteins
| Cell Line | GW3965 Treatment | Target | Method | Result | Reference |
| U87-EGFRvIII | 5 µM, 24h | ABCA1 mRNA | Real-Time PCR | Upregulation | [1] |
| U87-EGFRvIII | 5 µM, 24h | IDOL mRNA | Real-Time PCR | Upregulation | [1] |
| U87-EGFRvIII | 5 µM, 24h | ABCA1 Protein | Western Blot | Upregulation | [1] |
| U87-EGFRvIII | 5 µM, 24h | LDLR Protein | Western Blot | Downregulation | [1] |
Experimental Protocols
Figure 2: General experimental workflow.
Cell Culture
-
Cell Lines: U87MG and U87MG-EGFRvIII human glioblastoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 2, 5 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing the appropriate concentration of GW3965 or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, 72, 96 hours).
Cell Viability Assay (WST-1 Assay)
This protocol is based on the principle of cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GW3965 as described above. Include untreated and vehicle-treated controls.
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (TUNEL Staining)
This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Materials:
-
TUNEL assay kit (e.g., from Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells on coverslips in a 24-well plate and treat with GW3965.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Wash with PBS and proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves an incubation step with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells.
-
Real-Time PCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of LXR target genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for target genes (ABCA1, IDOL) and a housekeeping gene (e.g., GAPDH, RPLP0).[1]
-
-
Procedure:
-
Treat cells with GW3965 in 6-well plates.
-
Extract total RNA from the cells using an appropriate RNA extraction method.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using the synthesized cDNA, primers, and master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Western Blot for Protein Expression Analysis
This protocol is for detecting changes in the protein levels of LDLR and ABCA1.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LDLR, anti-ABCA1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with GW3965 and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
-
References
- 1. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medscape.com [medscape.com]
Application Notes and Protocols for Studying Reverse Cholesterol Transport Using GW3965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW3965 hydrochloride, a potent synthetic Liver X Receptor (LXR) agonist, to investigate the complex process of reverse cholesterol transport (RCT). This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols for both in vitro and in vivo studies, and expected quantitative outcomes.
Introduction to GW3965 and Reverse Cholesterol Transport
Reverse cholesterol transport is a critical physiological pathway that removes excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transports it back to the liver for excretion in bile and feces.[1][2] This process is a key defense mechanism against the development of atherosclerosis. Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as cholesterol sensors.[3][4] When activated by oxysterols (oxidized derivatives of cholesterol), LXRs stimulate the transcription of genes involved in cholesterol efflux, transport, and excretion.[4]
This compound is a synthetic LXR agonist that potently activates both LXRα and LXRβ isoforms.[5][6] By mimicking the action of endogenous oxysterols, GW3965 provides a powerful tool to pharmacologically probe the RCT pathway.[4][5] Its administration has been shown to increase the rate of RCT from macrophages to feces in vivo, highlighting its potential for studying anti-atherosclerotic therapies.[5]
Mechanism of Action: LXR-Mediated Reverse Cholesterol Transport
GW3965 activates LXRs, which in turn upregulate a suite of genes critical for RCT. The primary targets include:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the initial efflux of cholesterol from macrophages to lipid-poor apolipoprotein A-I (ApoA-I).[7]
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 mediates the efflux of cholesterol to mature high-density lipoprotein (HDL) particles.[3][7]
-
Apolipoprotein E (ApoE): Secreted by macrophages, ApoE can act as a cholesterol acceptor, facilitating efflux.[3][7]
-
ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8): Located in the liver and intestine, these transporters promote the excretion of cholesterol into bile and the intestinal lumen.[5]
The activation of these genes in key tissues—macrophages, liver, and intestine—collectively enhances the overall flux of cholesterol from the periphery to feces.[1][5][8]
LXR Signaling Pathway Activated by GW3965
Caption: LXR signaling pathway activated by GW3965 to promote reverse cholesterol transport.
Quantitative Data Summary
The following tables summarize the quantitative effects of GW3965 treatment on various parameters of reverse cholesterol transport as reported in preclinical studies.
Table 1: Effect of GW3965 on Macrophage-to-Feces RCT in Wild-Type Mice
| Parameter | Vehicle Control | GW3965 Treatment | Fold Increase | Reference |
| Plasma Macrophage-Derived ³H-Cholesterol (at 48h) | Varies | Varies | ~2.0-fold | [5] |
| Fecal ³H-Total Sterol Excretion (0-48h) | Varies | Varies | 1.9-fold | [5] |
| Fecal ³H-Cholesterol Excretion (0-48h) | Varies | Varies | 2.5-fold | [5] |
| Fecal ³H-Bile Acid Excretion (0-48h) | Varies | Varies | 1.4-fold | [5] |
| HDL Cholesterol | Baseline | 54% Increase | 1.54-fold | [5] |
Data are averaged from multiple experiments. "Varies" indicates that absolute values were not provided, but fold changes were reported.
Table 2: Effect of GW3965 on Gene Expression and Cholesterol Efflux
| Parameter | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |
| ABCA1 mRNA Expression | J774 Macrophages | 10 µM GW3965 (4h) | 4.0 ± 0.3-fold | [5] |
| ABCA1 mRNA Expression | Mouse Peritoneal Macrophages | GW3965 | Significantly Induced | [7] |
| ABCG1 mRNA Expression | Mouse Peritoneal Macrophages | GW3965 | Significantly Induced | [7] |
| ABCA1 mRNA Expression | Atherosclerotic Aortas (apoE⁻/⁻ mice) | 10 mpk GW3965 (4 days) | Significantly Induced | [7] |
| ABCG1 mRNA Expression | Atherosclerotic Aortas (apoE⁻/⁻ mice) | 10 mpk GW3965 (4 days) | Significantly Induced | [7] |
| Cholesterol Efflux | HepG2 Cells | GW3965 (24h) | 2.67-fold | [9] |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Efflux Assay Using GW3965
This protocol is designed to measure the ability of GW3965 to promote cholesterol efflux from cultured macrophages.
Materials:
-
Macrophage cell line (e.g., J774, RAW 264.7, or primary peritoneal macrophages)
-
Cell culture medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
[³H]-cholesterol
-
Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor (e.g., Sandoz 58-035)
-
Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate macrophages in 24-well plates and allow them to adhere overnight.
-
Cholesterol Loading and Labeling:
-
Incubate cells for 24-48 hours with culture medium containing [³H]-cholesterol (e.g., 1.0 µCi/mL) and an ACAT inhibitor (to prevent cholesterol esterification). Acetylated LDL (acLDL) can be added to increase cholesterol loading.
-
-
LXR Agonist Treatment:
-
Wash the cells to remove excess label.
-
Incubate the cells for 16-24 hours with serum-free medium containing GW3965 (e.g., 0.5-1 µM) or vehicle (DMSO). This step upregulates the expression of cholesterol transporters like ABCA1.[10]
-
-
Efflux Measurement:
-
Remove the treatment medium and wash the cells.
-
Add serum-free medium containing a cholesterol acceptor (e.g., ApoA-I for ABCA1-mediated efflux or HDL for ABCG1-mediated efflux).
-
Incubate for 4-24 hours.
-
-
Quantification:
-
Collect the medium (contains effluxed cholesterol).
-
Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH) to determine cell-associated cholesterol.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Percent cholesterol efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100.
-
Protocol 2: In Vivo Macrophage Reverse Cholesterol Transport Assay
This protocol tracks the movement of cholesterol from macrophages to feces in a live animal model.
Materials:
-
Mouse model (e.g., C57BL/6 wild-type)
-
J774 macrophages or bone marrow-derived macrophages (BMMs)
-
[³H]-cholesterol
-
Acetylated LDL (acLDL)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or HPMC)[1][5]
-
Metabolic cages for feces collection
Experimental Workflow Diagram:
Caption: Workflow for an in vivo macrophage reverse cholesterol transport study.
Procedure:
-
Preparation of Labeled Macrophages:
-
Culture J774 macrophages and label them with [³H]-cholesterol and acLDL as described in the in vitro protocol.
-
After labeling, wash the cells, count them, and resuspend in sterile PBS for injection.
-
-
Animal Dosing:
-
Macrophage Injection:
-
On day 10 of treatment, inject the [³H]-cholesterol-labeled macrophages into the peritoneal cavity of the mice.[5]
-
-
Sample Collection:
-
Continue the vehicle or GW3965 dosing throughout the collection period.
-
Collect feces continuously for 48 to 72 hours.
-
Collect blood samples at specified time points (e.g., 24h, 48h) to measure plasma radioactivity.[5]
-
-
Sample Processing and Analysis:
-
Plasma: Separate plasma from blood and measure radioactivity via scintillation counting.
-
Feces: Dry the collected feces, grind them into a powder, and perform a lipid extraction (e.g., using the Folch method). Separate the neutral sterols (cholesterol) and bile acids.
-
Quantification: Measure the amount of [³H]-tracer in the plasma, fecal neutral sterol fraction, and fecal bile acid fraction.
-
-
Data Expression:
-
Results are typically expressed as the percentage of the injected radioactivity (counts per minute, cpm) recovered in each compartment (plasma, feces) over the collection period.[5]
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the mechanisms of reverse cholesterol transport. By activating LXR signaling, it provides a robust and reproducible method for stimulating the entire RCT pathway, from macrophage cholesterol efflux to fecal sterol excretion. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding and modulating this critical anti-atherogenic process.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vitro and in vivo evidence for the role of HDL in reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pnas.org [pnas.org]
- 8. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GW3965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of GW3965 hydrochloride, a potent synthetic Liver X Receptor (LXR) agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
GW3965 is a selective LXR agonist with high affinity for both LXRα and LXRβ isoforms.[1][2][3] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism, as well as inflammation.[4][5] Activation of LXRs by agonists like GW3965 has been shown to stimulate reverse cholesterol transport, inhibit inflammation, and modulate lipid homeostasis, making it a valuable tool for research in atherosclerosis, neurodegenerative diseases, and metabolic disorders.[4][6][7] This document outlines the common administration routes, dosages, and vehicles used for GW3965 in preclinical animal models.
Data Presentation: Quantitative Summary of In Vivo Administration
The following tables summarize the quantitative data for various in vivo administration routes of this compound as reported in the literature.
Table 1: Oral Gavage Administration of GW3965
| Animal Model | Dosage | Vehicle | Frequency | Study Focus |
| Mice (C57BL/6, LDLR-/-, apoE-/-) | 1 - 10 mg/kg | Not specified | Daily (4 days to 12 weeks) | Atherosclerosis[4] |
| Mice (Wild-Type) | 30 mg/kg | 0.5% HPMC K100, 1% Tween 80 in phosphate (B84403) buffer | Daily (10 days) | Reverse Cholesterol Transport[7] |
| Rats (Sprague-Dawley) | 10 mg/kg | 0.5% Methylcellulose (B11928114), 2% Tween-80 | Daily (7-15 days) | Blood Pressure Regulation[8][9] |
| Rats (Diabetic) | 40 mg/kg | Not specified | Not specified | Neuroactive Steroid Production[2][10] |
| Mice (C57BL/6) | 10 mg/kg | Not specified | Daily (3 days prior to and 4 days post-injection) | Oxysterol Lipotoxicity in RPE cells[11] |
| Rats | 0.1 - 1.0 mg/kg | Not specified | Single dose (30 min before LPS) | LPS-mediated Liver Injury[12][13] |
Table 2: Intraperitoneal (i.p.) Injection of GW3965
| Animal Model | Dosage | Vehicle | Frequency | Study Focus |
| Mice (Aged) | 25 mg/kg | Not specified | Twice weekly (12 weeks) | Peripheral Neuropathy[14] |
| Rats (Hypertensive) | 10 mg/kg/day | Not specified | Daily (last 7 days of 6-week study) | Vascular Reactivity and Inflammation[5] |
Table 3: Other Administration Routes for GW3965
| Administration Route | Animal Model | Dosage | Vehicle | Frequency | Study Focus |
| Intravenous (i.v.) | Not specified | 2 mg/kg | Not specified | Bleeding Time and Thrombus Formation[2][10] | |
| Mixed in Chow | Mice (Wild-Type, apoE-/-) | 33 mg/kg/day | Standard rodent chow | Continuous | Traumatic Brain Injury[15] |
| Mixed in Chow | Mice (Wild-Type) | 10 mg/kg/day | Chow diet | Continuous (2 weeks) | HDL Turnover[7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol is a generalized procedure based on common practices in published studies.[7][9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) K100 and 1% v/v Tween 80 in phosphate buffer, or 0.5% w/v methylcellulose and 2% v/v Tween-80 in sterile water)
-
Sterile water or phosphate buffer
-
Homogenizer or sonicator
-
Animal gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. For example, to prepare a 100 mL solution of 0.5% HPMC and 1% Tween 80, dissolve 0.5 g of HPMC in approximately 90 mL of phosphate buffer with stirring. Once dissolved, add 1 mL of Tween 80 and bring the final volume to 100 mL.
-
Suspend the weighed GW3965 in the vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a mouse receiving 0.1 mL).
-
Homogenize or sonicate the suspension until it is uniform. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh the animal to determine the precise volume of the dosing solution to administer.
-
Gently restrain the animal.
-
Attach the gavage needle to the syringe filled with the dosing solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
Protocol 2: Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for i.p. administration of GW3965.[5][14]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a combination of solvents like PEG300 and Tween 80 in saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. A common formulation for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a stock solution can be made in DMSO and then diluted with other co-solvents.[1] A suggested vehicle for a clear solution is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[3]
-
Ensure the final solution is clear and free of precipitates. Prepare fresh before use.
-
-
Animal Dosing:
-
Weigh the animal to calculate the required injection volume.
-
Properly restrain the animal, exposing the lower abdominal quadrant.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to move cranially.
-
Insert the needle into the peritoneal cavity at a shallow angle in the lower right or left quadrant, avoiding the midline to prevent damage to the bladder.
-
Inject the solution and gently withdraw the needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Visualizations
LXR Signaling Pathway
Caption: LXR signaling pathway activated by GW3965.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with GW3965.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW3965 | TargetMol [targetmol.com]
- 3. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 4. pnas.org [pnas.org]
- 5. The effects of LXR agonist GW3965 on vascular reactivity and inflammation in hypertensive rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Liver X Receptor Agonist GW3965 Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
Application Notes and Protocols for qPCR Analysis of LXR Target Genes Following GW3965 Hydrochloride Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for quantifying the expression of Liver X Receptor (LXR) target genes in response to GW3965 hydrochloride, a potent LXR agonist. The provided protocols and data serve as a valuable resource for studies related to cholesterol metabolism, lipid homeostasis, and the development of LXR-targeted therapeutics.
Introduction
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1][2] Synthetic LXR agonists, such as this compound, are instrumental in studying the therapeutic potential of LXR activation, particularly in the context of atherosclerosis and other metabolic diseases. Upon activation by GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
Key LXR target genes involved in cholesterol efflux and lipid metabolism include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][5][6] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure the changes in mRNA expression levels of these genes following GW3965 exposure.
LXR Signaling Pathway
The binding of GW3965 to LXR initiates a signaling cascade that leads to the increased expression of genes responsible for transporting cholesterol out of cells and for fatty acid synthesis.
Caption: LXR signaling pathway activation by GW3965.
Quantitative Data Summary
The following tables summarize the fold change in LXR target gene expression observed in various cell types and tissues after treatment with GW3965, as determined by qPCR.
Table 1: In Vitro Studies - Fold Change in LXR Target Gene Expression
| Cell Type | GW3965 Conc. | Time (h) | ABCA1 Fold Change | ABCG1 Fold Change | SREBP-1c Fold Change | Reference |
| Human THP-1 Macrophages | 1 µM | 18 | Significant Upregulation | Significant Upregulation | - | [7] |
| Murine Peritoneal Macrophages | 5 µM | 24 | ~3 | ~15 | - | [8] |
| HepG2 Cells | 1 µM | 24 | ~2 | >100 | ~5 | [9] |
| Human Primary Hepatocytes | - | 48 | Upregulated | Upregulated | Upregulated | [10][11] |
| MDA-MB-231 (TNBC cell line) | 10 µM | - | - | Upregulated | Upregulated | [2] |
| T47D (ER+ breast cancer cell line) | 10 µM | - | - | Upregulated | Upregulated | [2] |
Table 2: In Vivo Studies - Fold Change in LXR Target Gene Expression
| Animal Model | Tissue | GW3965 Dose | Treatment Duration | ABCA1 Fold Change | ABCG1 Fold Change | SREBP-1c Fold Change | Reference |
| apoE-/- Mice | Aorta | 10 mg/kg/day | 4 days | Significant Induction | Significant Induction | - | [8] |
| apoE-/- Mice | Small Intestine | 10 mg/kg/day | 4 days | Strong Induction | Strong Induction | Strong Upregulation | [8][9] |
| Wild Type Mice | Liver | - | 5 weeks | Upregulated | Upregulated | Upregulated | [3] |
Experimental Protocols
A generalized workflow for the qPCR analysis of LXR target genes following GW3965 exposure is presented below.
References
- 1. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 5. zen-bio.com [zen-bio.com]
- 6. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of GW3965 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GW3965 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
GW3965 is a potent and selective agonist for the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2).[1] It is widely used in research to study the roles of these nuclear receptors in lipid metabolism, inflammation, and cholesterol homeostasis.
Q2: Are there any known off-target activities of GW3965?
Yes, while GW3965 is highly selective for LXRs, some off-target activities have been reported. The most notable is its activity on the Pregnane X Receptor (PXR), although it is significantly more selective for LXRs.[2] Additionally, GW3965 has been observed to have effects on platelet aggregation and vascular inflammation, which may be mediated through LXR-dependent and potentially LXR-independent pathways.
Q3: I am observing unexpected effects on platelet function in my experiments with GW3965. Is this a known phenomenon?
Yes, this is a known effect. GW3965 has been shown to inhibit platelet aggregation.[1][3] This effect is thought to be mediated, at least in part, by the presence of LXRβ in platelets. Activation of LXRβ by GW3965 can interfere with signaling pathways downstream of the collagen receptor GPVI, leading to reduced platelet activation and aggregation.[3]
Q4: My in vivo experiments show changes in vascular tone and inflammatory markers after GW3965 administration. Is this related to an off-target effect?
This is a documented effect of GW3965 and is linked to the activation of LXRs in the vasculature. LXR activation by GW3965 has been shown to reduce the expression of pro-inflammatory molecules such as NF-κB and TNF-α in vascular tissues.[4] This can lead to changes in vascular reactivity and a reduction in inflammation, particularly in models of hypertension.[4]
Q5: I am seeing modulation of inflammatory cytokine production in my cell-based assays. Is this a direct effect of GW3965?
GW3965 has been shown to attenuate the production of pro-inflammatory cytokines. For example, it can reduce the secretion of TNF-α from macrophages.[5][6] This anti-inflammatory effect is a key aspect of LXR activation and is considered an on-target effect that contributes to its therapeutic potential. The mechanism can involve the attenuation of signaling pathways such as the p38 MAPK pathway.[5]
Troubleshooting Guides
Issue: Unexpected results in a nuclear receptor screening panel.
-
Problem: You have screened GW3965 against a panel of nuclear receptors and see activity beyond LXRα and LXRβ.
-
Troubleshooting Steps:
-
Confirm PXR Activity: Check if Pregnane X Receptor (PXR) was included in your panel. GW3965 is known to have some activity on PXR.[2]
-
Assess Selectivity: Quantify the activity (e.g., EC50) on PXR and compare it to the activity on LXRα and LXRβ. You should observe a significantly lower potency for PXR.[2]
-
Review Assay Conditions: Ensure that the assay conditions (e.g., cell type, reporter construct, incubation time) are appropriate for assessing nuclear receptor activation. Refer to the provided "Protocol for Nuclear Receptor Activation Assay" for guidance.
-
Consider Compound Purity: Verify the purity of your this compound stock to rule out contaminants that may be causing non-specific activity.
-
Issue: Inconsistent results in platelet aggregation assays.
-
Problem: You are observing variable or unexpected inhibition of platelet aggregation with GW3965.
-
Troubleshooting Steps:
-
Standardize Agonist Concentration: The inhibitory effect of GW3965 can be dependent on the concentration of the platelet agonist (e.g., collagen, CRP) used.[1] Ensure you are using a consistent and appropriate concentration of the agonist.
-
Check GW3965 Concentration: The inhibition of platelet aggregation by GW3965 is dose-dependent.[1] Create a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.
-
Review Protocol: Platelet aggregation assays are sensitive to procedural variations. Carefully follow a standardized protocol, paying close attention to platelet preparation, incubation times, and temperature. Refer to the "Protocol for Platelet Aggregation Assay" below.
-
Consider LXRβ Expression: The effect of GW3965 on platelets is linked to LXRβ.[3] Ensure your experimental system (e.g., human or mouse platelets) expresses this receptor.
-
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Parameter | Value | Species | Notes |
| LXRα (NR1H3) | EC50 | 190 nM | Human | [1] |
| LXRβ (NR1H2) | EC50 | 30 nM | Human | [1] |
| PXR (NR1I2) | Selectivity | >10-fold selective for LXR | Not Specified | GW3965 was active against LXR and PXR in a nuclear receptor panel.[2] |
Experimental Protocols
Protocol for Nuclear Receptor Activation Assay
This protocol describes a cell-based reporter gene assay to assess the activation of nuclear receptors by GW3965.
1. Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for the nuclear receptor of interest (e.g., LXRα, LXRβ, PXR) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
This compound.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
2. Methods:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW3965 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay). Plot the normalized luciferase activity against the log of the GW3965 concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol for Platelet Aggregation Assay
This protocol describes a light transmission aggregometry method to measure the effect of GW3965 on platelet aggregation.
1. Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., collagen, collagen-related peptide (CRP)).
-
This compound.
-
Saline solution.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
2. Methods:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup:
-
Pipette the adjusted PRP into aggregometer cuvettes with stir bars.
-
Place the cuvettes in the aggregometer and allow them to warm to 37°C.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
-
Compound Incubation: Add GW3965 at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., collagen) to the cuvettes to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Plot the percentage of inhibition (relative to the vehicle control) against the GW3965 concentration to determine the IC50 value.
Mandatory Visualization
Caption: GW3965's effect on platelet aggregation via LXRβ.
Caption: GW3965's modulation of vascular inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe GW3965 | Chemical Probes Portal [chemicalprobes.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The effects of LXR agonist GW3965 on vascular reactivity and inflammation in hypertensive rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Technical Support Center: Optimizing GW3965 Hydrochloride for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GW3965 hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ.[1][2][3] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[4][5][6] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, regulating their transcription.[4][5][7] The primary role of LXR activation is in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[6][7][8]
Q2: What are the typical effective concentrations of GW3965 in cell-based assays?
A2: The effective concentration of GW3965 can vary significantly depending on the cell type and the specific assay. However, based on published data, a general range can be established. GW3965 activates human LXRα and LXRβ with EC50 values of approximately 190 nM and 30 nM, respectively, in cell-based reporter gene assays.[1][3] For experiments such as inducing cholesterol efflux in THP-1 cells, an EC50 of 0.01 µM (10 nM) has been reported.[9] In many studies, concentrations ranging from 0.1 µM to 10 µM are used to observe significant effects on target gene expression and cellular function.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO and ethanol.[11] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM to 100 mM. For long-term storage, the stock solution in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no target gene activation (e.g., ABCA1, ABCG1) | - Suboptimal GW3965 concentration: The concentration used may be too low for the specific cell line. - Incorrect incubation time: The duration of treatment may not be sufficient to induce a measurable transcriptional response. - Cell line unresponsive to LXR activation: The cell line may have low expression of LXRα or LXRβ. | - Perform a dose-response experiment with a wider range of GW3965 concentrations (e.g., 10 nM to 10 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. - Verify the expression of LXRα and LXRβ in your cell line using qPCR or Western blot. |
| High cell toxicity or death | - High GW3965 concentration: Exceeding the optimal concentration can lead to cytotoxicity.[10][12] - High DMSO concentration: The final concentration of the solvent in the culture medium may be too high. - Cell line sensitivity: Some cell lines are more sensitive to chemical treatments. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration (CC50) of GW3965 for your specific cell line.[10] - Ensure the final DMSO concentration in your experiments is below 0.1%. Prepare a vehicle control with the same DMSO concentration. - Lower the concentration of GW3965 and/or reduce the incubation time. |
| Inconsistent or variable results | - Precipitation of GW3965: The compound may precipitate out of solution at higher concentrations or in certain media. - Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. - Stock solution degradation: Improper storage or repeated freeze-thaw cycles can lead to reduced potency of the compound. | - Visually inspect the culture medium for any signs of precipitation after adding GW3965. If precipitation occurs, prepare a fresh, lower concentration working solution. - Standardize your cell culture protocols, including seeding density, passage number, and serum lot. - Aliquot the stock solution and store it properly at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Unexpected off-target effects | - High GW3965 concentration: At higher concentrations, the selectivity of the compound may decrease. - Interaction with other pathways: LXR activation can influence other signaling pathways, such as those involved in lipogenesis.[13] | - Use the lowest effective concentration of GW3965 determined from your dose-response experiments. - While GW3965 is highly selective for LXRs, it's important to consider its known effects on other pathways, such as the induction of SREBP-1c which can lead to increased triglyceride synthesis.[13][14] |
Experimental Protocols
Dose-Response Experiment for Optimal GW3965 Concentration
This protocol outlines a method to determine the optimal concentration of GW3965 for inducing the expression of a target gene (e.g., ABCA1) in a specific cell line using quantitative PCR (qPCR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of GW3965 in sterile DMSO.
-
Treatment: The following day, prepare serial dilutions of GW3965 in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO. Remove the old medium from the cells and add the medium containing the different concentrations of GW3965 or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control. Plot the relative gene expression against the log of the GW3965 concentration to determine the EC50.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of GW3965 using an MTT assay.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a range of GW3965 concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the GW3965 concentration to determine the CC50.
Visualizations
Caption: LXR signaling pathway activated by GW3965.
Caption: Workflow for optimizing GW3965 concentration.
Caption: Troubleshooting decision tree for GW3965 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with GW3965 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW3965 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected potency or no effect of GW3965 in my cell-based assays. What could be the cause?
A1: Inconsistent results with GW3965 can stem from several factors, ranging from compound preparation to experimental design. Here are the primary aspects to verify:
-
Compound Solubility and Preparation: this compound has poor aqueous solubility.[1] It is crucial to prepare fresh stock solutions in an appropriate organic solvent like DMSO.[1][2] Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation.[2] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to a year.[2][3] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed a cytotoxic level (typically <0.1%).
-
Cell Line and Receptor Expression: The cellular response to GW3965 is dependent on the expression levels of Liver X Receptors (LXRα and LXRβ).[4] Verify that your cell line expresses sufficient levels of LXRs. You may need to perform a baseline characterization of LXR expression using qPCR or Western blotting.
-
Ligand Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time for your specific cell line and endpoint. Refer to the tables below for recommended starting points. A dose-response experiment is highly recommended to determine the optimal concentration for your system.
Q2: I am seeing significant variability between my experimental replicates. How can I improve consistency?
A2: High variability can obscure true experimental effects. Consider the following to improve reproducibility:
-
Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions across all experiments. Over-confluent or stressed cells may respond differently to treatment.
-
Vehicle Control Consistency: One study noted a great deal of variability in control samples.[5] Ensure your vehicle control (e.g., DMSO) is added at the exact same final concentration to all control wells and is thoroughly mixed.
-
Assay-Specific Variability: For sensitive assays like qPCR, small variations in RNA extraction, reverse transcription, and amplification efficiency can lead to large differences. Use of appropriate reference genes and high-quality reagents is critical.
Q3: My in vivo results with GW3965 are not consistent with published data. What should I check?
A3: In vivo experiments introduce additional layers of complexity. Here are key factors to consider:
-
Formulation and Administration: Due to its low aqueous solubility, the formulation of GW3965 for in vivo administration is critical. Common vehicles include solutions with PEG300, Tween-80, and saline, or suspension in corn oil.[2][3] Ensure the compound is fully dissolved or homogeneously suspended before administration. The route of administration (e.g., oral gavage, intravenous injection) will also significantly impact bioavailability and efficacy.[3][6]
-
Dosing Regimen: The timing and frequency of dosing can significantly impact the outcome. For example, studies have shown that a single dose versus chronic dosing can lead to different effects on gene expression.[5] Refer to established protocols and consider the half-life of the compound when designing your dosing schedule.[2][7]
-
Animal Strain and Metabolism: The genetic background of the animal model can influence the metabolic response to LXR agonists. Be aware of potential strain-specific differences in drug metabolism and target gene regulation.
Quantitative Data Summary
The following tables summarize key quantitative data for experiments with this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | EC50 | Reference |
| Cell-free Assay | Human | LXRα | 190 nM | [2][3][6] |
| Cell-free Assay | Human | LXRβ | 30 nM | [2][3][6] |
| Cell-free Ligand Sensing Assay | Human | LXRα (SRC1 recruitment) | 125 nM | [2][7] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Line | Assay Type | Concentration Range | Incubation Time | Expected Outcome | Reference |
| HEK293 | Luciferase Reporter Assay | 1 - 10 µM | 20 - 24 hours | Activation of LXRα/β | [2] |
| THP-1 | Cholesterol Efflux Assay | 0.01 - 1 µM | 24 hours | Increased cholesterol efflux | [2] |
| U87 / U87-EGFRvIII | Growth Inhibition | 2 - 5 µM | 4 days | Inhibition of cell growth | [4] |
| Human Islets | Cytokine Expression | 1 µM | Not Specified | Reduced pro-inflammatory cytokine expression | [2][7] |
Table 3: In Vivo Dosing and Effects of this compound
| Animal Model | Dose | Administration Route | Effect | Reference |
| Mice | 10 mg/kg | Oral (p.o.) | 8-fold increase in ABCA1 expression, 30% increase in HDL | [2][7] |
| LDLR-/- and apoE-/- Mice | 10 mg/kg | Oral (p.o.) | Induced ABCA1 and ABCG1 expression, anti-atherogenic activity | [2][7] |
| Sprague-Dawley Rats | Not Specified | Oral (p.o.) | Reduced Ang II-mediated pressor response | [2][5] |
| Glioblastoma Mouse Model | 40 mg/kg | Oral (p.o.) | Inhibition of tumor growth, increased tumor cell apoptosis | [3][6] |
| Mice | 2 mg/kg | Intravenous (i.v.) | Increased bleeding time, modulated thrombus formation | [3][6] |
| Wild-type and apoE-/- Mice (mrTBI model) | 15 mg/kg/day | Not Specified | Improved novel object recognition memory (WT only), suppressed Aβ levels | [8][9] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell Treatment with GW3965
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM GW3965 stock solution.
-
Prepare serial dilutions of GW3965 in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GW3965 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or other relevant assays.
-
Protocol 2: Luciferase Reporter Gene Assay for LXR Activation
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with an LXR expression vector, an LXR response element (LXRE)-driven luciferase reporter vector, and a control vector for normalization (e.g., a Renilla luciferase vector).
-
-
Cell Seeding and Treatment:
-
After transfection (typically 24 hours), seed the cells into a 96-well plate.
-
Allow the cells to attach, and then treat them with various concentrations of GW3965 or a vehicle control as described in Protocol 1.
-
-
Luciferase Activity Measurement:
-
After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the GW3965 concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of GW3965 as an LXR agonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | LXR agonist | TargetMol [targetmol.com]
- 8. The Liver X Receptor Agonist GW3965 Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
- 9. The liver X receptor agonist GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
GW3965 hydrochloride stability in different solvents
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of GW3965 hydrochloride in various solvents. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is sparingly soluble in aqueous buffers.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. However, typical solubilities are approximately 20 mg/mL to over 100 mg/mL in DMSO and around 2 mg/mL to 20 mM in ethanol.[1][2][3] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A solubility of approximately 0.2 mg/mL is reported in a 1:4 solution of DMSO:PBS (pH 7.2).[1][3]
Q3: How should I store the solid this compound powder?
A3: The solid powder should be stored desiccated at -20°C for long-term stability, where it can be stable for at least four years.[1][2][3]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][4] For shorter periods, storage at -20°C for up to one month is also suggested.[5][6] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: Is this compound stable in aqueous solutions?
A5: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO is too low to maintain solubility, or the compound has low solubility in the aqueous media. | Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized). Prepare the final dilution from a concentrated DMSO stock solution just before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Aliquot stock solutions into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles. Always use fresh dilutions for your experiments. |
| Difficulty dissolving the compound | The compound may not be fully soluble at the desired concentration in the chosen solvent. | Sonication can aid in dissolving the compound.[2] If solubility is still an issue, consider making a more dilute stock solution. Using fresh, anhydrous DMSO is also recommended as moisture can reduce solubility.[4] |
| Compound appears to have lost activity | The compound may have degraded over time due to improper storage. | Discard the old stock solution and prepare a fresh one from the solid powder. Ensure proper storage conditions are maintained. |
Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 15 - 124 mg/mL | Sonication may be required.[2] Moisture-absorbing DMSO can reduce solubility.[4] |
| (approx. 24 - 200 mM) | ||
| Ethanol | 2 mg/mL - 20 mM | Sonication may be required.[1][2][3] |
| DMF | ~20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Prepare by diluting a DMSO stock solution.[1][3] |
| Water | Insoluble | [4] |
Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid Powder | Room Temperature | Desiccate for short-term storage. |
| -20°C | ≥ 4 years[1][3] | |
| In Solvent (e.g., DMSO) | -20°C | 1 month[5][6] |
| -80°C | 1 year[2] | |
| Aqueous Solution | Not Recommended | Use immediately; do not store for more than one day.[1] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of the compound).
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol for Preparing a Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is compatible with your cell line (typically ≤ 0.5%).
-
Usage: Use the freshly prepared working solution immediately in your experiment. Do not store the diluted aqueous solution.
Diagrams
Caption: Workflow for the preparation and storage of this compound solutions.
References
Technical Support Center: GW3965 Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW3965 hydrochloride in in vitro experiments. Our goal is to help you minimize cytotoxicity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ. Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter region of target genes. This activation primarily upregulates genes involved in cholesterol efflux, transport, and metabolism, such as ABCA1 and ABCG1.
Q2: At what concentrations does this compound typically become cytotoxic?
The cytotoxic concentration of this compound is highly cell-type dependent. While it can be non-toxic to some cell lines at concentrations up to 10 µM, it can induce apoptosis in others at concentrations as low as 2-5 µM, particularly in cancer cell lines like glioblastoma. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Q3: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in cell culture?
This compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). To avoid solvent-induced cytotoxicity, it is critical to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects[1][2]. However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%[1][2]. Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.
Q4: Can this compound induce apoptosis?
Yes, in several cancer cell lines, GW3965 has been shown to induce apoptosis. The proposed mechanism involves the upregulation of the pro-apoptotic BH3-only protein Noxa, which antagonizes anti-apoptotic proteins like Mcl-1. This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Q5: How can I minimize the cytotoxic effects of this compound in my experiments?
To minimize cytotoxicity, consider the following:
-
Optimize Concentration: Perform a thorough dose-response analysis (e.g., using an MTT or LDH assay) to identify the highest concentration that does not significantly impact cell viability for your specific cell line and experimental duration.
-
Limit Exposure Time: If possible, reduce the incubation time with the compound.
-
Maintain Healthy Cell Cultures: Ensure your cells are healthy, within a low passage number, and at an optimal density. Stressed cells are often more susceptible to drug-induced toxicity.
-
Control Solvent Concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and preferably at or below 0.1%.
-
Use Serum-Containing Medium: Unless your experiment specifically requires serum-free conditions, perform the treatment in a medium containing fetal bovine serum (FBS), as serum proteins can sometimes mitigate compound toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at expected non-toxic concentrations. | Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | Prepare a higher concentration stock solution of this compound to reduce the volume added to the medium. Ensure the final DMSO concentration is ≤ 0.5%, and ideally ≤ 0.1%. Always include a vehicle control. |
| Cell line sensitivity: Your specific cell line may be particularly sensitive to this compound. | Perform a new, detailed dose-response curve starting from a much lower concentration range. | |
| Sub-optimal cell health: Cells were stressed, at a high passage number, or plated at an inappropriate density. | Use cells with a low passage number, ensure they are in the logarithmic growth phase, and optimize the seeding density. | |
| Precipitation of this compound in the culture medium. | Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Ensure the stock solution in DMSO is fully dissolved before adding it to the medium. When diluting, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Consider using a pre-warmed medium. |
| Inconsistent or not reproducible results. | Compound degradation: Improper storage of the this compound stock solution. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Variability in cell culture: Inconsistent cell seeding density, passage number, or incubation times. | Standardize your cell culture and experimental procedures meticulously. | |
| Unexpected off-target effects. | LXR-independent effects: At high concentrations, some compounds can exert effects independent of their primary target. | Use the lowest effective concentration determined from your dose-response studies. Consider using a negative control compound that is structurally similar but inactive as an LXR agonist. |
Quantitative Data
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / Cytotoxic Concentration | Exposure Time | Reference |
| U87/EGFRvIII | Human Glioblastoma | Cell Growth Inhibition | ~2-5 µM | 4 days | [3] |
| U87 | Human Glioblastoma | Cell Growth Inhibition | ~2-5 µM | 4 days | [3] |
| Peritoneal Macrophages | Murine | LDH Assay | >1 µM ( >80% viability) | Not Specified | Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC - NIH |
| B16F10 | Murine Melanoma | Apoptosis Assay | Pro-apoptotic at 10 µM | 72 hours | Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PMC - PubMed Central |
| A-375 | Human Melanoma | Proliferation Assay | Significant inhibition at 10 µM | 72 hours | Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PMC - PubMed Central |
Note: IC50 values can vary depending on the specific experimental conditions and the assay used.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (blank), and cells treated with medium containing the same final concentration of DMSO without the compound (vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Workflow for determining GW3965 HCl cytotoxicity using an MTT assay.
Caption: Proposed signaling pathway for GW3965 HCl-induced apoptosis.
References
Vehicle control selection for GW3965 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist GW3965 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound stock solutions for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2][3] It is crucial to use anhydrous, newly opened DMSO to ensure maximal solubility.[2]
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To minimize this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your this compound stock in DMSO. Then, while vortexing, slowly add the intermediate dilution to your cell culture medium. This gradual addition helps to disperse the compound and prevent aggregation.[1] Gently warming the medium to 37°C before adding the compound can also aid in solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[4] It is essential to include a vehicle-only control group in your experiments to account for any effects of the solvent itself.
Q4: What are the potential confounding effects of using DMSO as a vehicle in this compound studies?
A4: DMSO has been shown to induce apoptosis and affect the production of reactive oxygen species (ROS) in some cell types. Since the experimental outcomes of this compound may involve these pathways, it is critical to include a vehicle control (the same concentration of DMSO used to deliver the drug) in all experiments to differentiate the effects of the drug from those of the vehicle.
Q5: How do I choose the best in vivo vehicle for my study?
A5: The choice of an in vivo vehicle depends on several factors, including the required dose, the animal species, the route of administration, and the duration of the study.[4][5] It is crucial to conduct a tolerability study with the vehicle alone to ensure it does not cause adverse effects. The formulation should be stable and allow for consistent and accurate dosing.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Cell Culture Medium | - Concentration exceeds solubility limit.- Improper dilution technique. | - Perform serial dilutions.- Slowly add the this compound stock to the medium while vortexing.- Gently warm the medium to 37°C before adding the compound.- Reduce the final concentration of this compound. |
| High Cell Death in the Vehicle Control Group (in vitro) | - DMSO concentration is too high. | - Reduce the final DMSO concentration to ≤ 0.1%.- Test the tolerability of your specific cell line to a range of DMSO concentrations. |
| Inaccurate or Inconsistent Dosing (in vivo) | - Poor suspension of this compound in the vehicle. | - Ensure the formulation is homogenous by thorough mixing before each administration.- Consider reducing the particle size of the this compound powder.- Use a well-established formulation known to work for this compound (see table below). |
| Adverse Effects Observed in the Vehicle Control Group (in vivo) | - The vehicle itself is causing toxicity. | - Conduct a tolerability study with the vehicle alone.- Consider alternative, well-tolerated vehicles. |
| Variability in Experimental Results | - Inconsistent vehicle preparation.- Degradation of this compound in the vehicle. | - Prepare fresh vehicle solutions for each experiment.- Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
Vehicle Formulation and Solubility Data
A summary of common vehicles and solubility information for this compound is provided below.
| Vehicle Component | Solubility/Concentration | Application |
| DMSO | Soluble to 100 mM | In vitro stock solutions |
| Ethanol | Soluble to 20 mM | In vitro stock solutions |
| Corn Oil | Formulation with DMSO (e.g., 5% DMSO in corn oil) | In vivo (oral gavage) |
| Sesame Oil | Used as a vehicle in rat studies | In vivo (subcutaneous injection) |
| 0.5% Methylcellulose | Used as a vehicle in mice studies | In vivo (oral gavage) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Soluble to ≥ 2.5 mg/mL | In vivo |
| 0.5% Methylcellulose, 2% Tween-80 | Used as a vehicle control in rat studies | In vivo (oral) |
Experimental Protocols
In Vitro Cell-Based Assay: Gene Expression Analysis
This protocol describes the treatment of a cell line (e.g., macrophages) with this compound to analyze the expression of LXR target genes.
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Treatment Preparation: Prepare working solutions of this compound by serially diluting the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit and protocol.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP1c). Normalize the expression to a housekeeping gene.
Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: Decision workflow for selecting a vehicle control.
References
Technical Support Center: Managing GW3965 Hydrochloride-Induced Hepatic Steatosis in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the LXR agonist GW3965 hydrochloride in animal models and encountering the common side effect of hepatic steatosis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with GW3965.
Problem 1: High variability in the degree of hepatic steatosis observed between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. Oral gavage, a common administration route, can lead to variability in the actual dose received by each animal.
-
Solution: Ensure proper gavage technique to minimize stress and ensure the full dose is delivered. Consider alternative administration routes such as inclusion in the diet or drinking water for more consistent long-term dosing, though intake should be monitored.[1] For example, GW3965 has been administered in drinking water at a concentration of 10 mg/kg.[1]
-
-
Possible Cause 2: Genetic Variability within Animal Strains. Even within the same strain, there can be genetic differences that affect metabolic responses.
-
Solution: Use animals from a reliable and consistent supplier. Increase the sample size per group to improve statistical power and account for individual variations.
-
-
Possible Cause 3: Differences in Food Intake. Pair-feeding is crucial as GW3965 can sometimes affect appetite and food consumption, which independently influences liver lipid accumulation.
-
Solution: Implement a pair-feeding protocol where control animals are fed the same amount of food consumed by the GW3965-treated animals on the previous day.
-
Problem 2: Unexpected animal mortality or severe adverse effects.
-
Possible Cause 1: Dose is too high. The dose required to achieve the desired therapeutic effect might be close to a toxic dose, leading to severe steatosis and subsequent liver damage.
-
Possible Cause 2: Pre-existing health conditions in animals. Underlying health issues can make animals more susceptible to the adverse effects of GW3965.
-
Solution: Ensure all animals are healthy and free of disease before starting the experiment. Acclimatize animals to the facility for an adequate period.
-
Problem 3: Lack of significant induction of target genes (e.g., ABCA1) despite observing hepatic steatosis.
-
Possible Cause 1: Timing of sample collection. The temporal expression of LXR target genes can vary.
-
Solution: Perform a time-course experiment to identify the peak expression of your target genes after GW3965 administration.
-
-
Possible Cause 2: Tissue-specific effects. GW3965's effects on gene expression can differ between tissues.[5][6]
-
Solution: Ensure you are analyzing the correct tissue for your gene of interest. For example, while SREBP-1c is strongly induced in the liver, ABCA1 expression is also robustly induced in the small intestine and macrophages.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which GW3965 induces hepatic steatosis?
A1: GW3965 is a potent agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism.[5][7] Activation of LXRα in the liver leads to the transcriptional upregulation of the sterol regulatory element-binding protein-1c (SREBP-1c).[8][9] SREBP-1c is a master regulator of lipogenesis, and its increased expression leads to the activation of genes involved in fatty acid and triglyceride synthesis, resulting in the accumulation of lipids in hepatocytes (steatosis).[6][10]
Q2: Are there alternative LXR agonists that cause less hepatic steatosis?
A2: Yes, research has focused on developing selective LXR modulators that can dissociate the beneficial effects on reverse cholesterol transport from the adverse effects on hepatic lipogenesis.[9] For instance, some studies have shown that GW3965 induces less hepatic steatosis compared to other LXR agonists like T0901317 at certain doses.[9][11] The development of LXRβ-selective agonists is also an area of interest, as LXRα is considered the primary driver of hepatic steatosis.[12]
Q3: What are the typical dosages and administration routes for GW3965 in mouse models of atherosclerosis or metabolic disease?
A3: Dosages of GW3965 in mice typically range from 10 to 40 mg/kg of body weight per day.[2][3][4] Common administration routes include oral gavage, incorporation into the diet, or dissolving in the drinking water.[1][3] The choice of route and dose depends on the specific experimental design and research question.
Q4: Can the hepatic steatosis induced by GW3965 be reversed?
A4: The reversibility of GW3965-induced steatosis upon cessation of treatment is not extensively documented in readily available literature. However, drug-induced steatosis is often reversible. The duration and severity of the steatosis, as well as the overall health of the animal, would likely be key factors in the potential for reversal.
Q5: Are there any strategies to mitigate GW3965-induced hepatic steatosis while maintaining its therapeutic effects?
A5: Yes, several strategies are being explored. One approach is the use of nanoparticle-based drug delivery systems to target GW3965 to specific tissues, such as atherosclerotic plaques, thereby minimizing its effects on the liver.[13][14][15] Studies have shown that encapsulating GW3965 in nanoparticles can enhance its anti-atherogenic effects without causing significant hepatic steatosis or hypertriglyceridemia.[13][15] Another strategy involves the co-administration of compounds that can counteract the lipogenic effects of LXR activation.
Quantitative Data Summary
Table 1: Effect of GW3965 on Plasma and Hepatic Lipids in Animal Models
| Animal Model | GW3965 Dose | Treatment Duration | Change in Plasma Triglycerides | Change in Hepatic Triglycerides | Reference |
| apoE-/- mice | 10 mg/kg/day (in chow) | 12 weeks | Significantly increased | Not reported | [3] |
| LDLR-/- mice | 8 mg/kg (IV, twice weekly) | 5 weeks | No significant change (with NPs) | No significant change (with NPs) | [13] |
| Wild Type mice | 36 mg/kg (oral gavage) | 24 hours | Not reported | Increased | [16] |
| ob/ob female mice | 10 mg/kg (in drinking water) | 5 weeks | Not reported | Increased lipid droplet size | [1] |
Table 2: Effect of GW3965 on Hepatic Gene Expression
| Gene | Animal Model | GW3965 Dose | Treatment Duration | Fold Change in mRNA Expression | Reference |
| SREBP-1c | Wild Type mice | 36 mg/kg (oral gavage) | 24 hours | ~2.5-fold increase | [16] |
| SREBP-1c | LDLR-/- mice | 8 mg/kg (IV, twice weekly) | 5 weeks | No significant change (with NPs) | [13] |
| ABCA1 | apoE-/- mice | 10 mg/kg/day | 4 days | Significantly increased | [3] |
| FASN | LDLR-/- mice | 8 mg/kg (IV, twice weekly) | 5 weeks | No significant change (with NPs) | [13] |
Experimental Protocols
Protocol 1: Induction of Hepatic Steatosis in Mice using GW3965
-
Animal Model: C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
GW3965 Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).[1] A common dose is 10-30 mg/kg body weight.
-
Administration: Administer GW3965 or vehicle control daily via oral gavage for a period of 7 to 28 days.
-
Monitoring: Monitor body weight and food intake daily.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis. Perfuse the liver with saline and collect a portion for histological analysis and another portion to be snap-frozen in liquid nitrogen for gene expression and lipid content analysis.
Protocol 2: Assessment of Hepatic Steatosis
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize liver morphology and lipid droplets.
-
Perform Oil Red O staining on frozen liver sections to specifically visualize neutral lipids.
-
-
Biochemical Analysis of Liver Lipids:
-
Homogenize a pre-weighed portion of the frozen liver tissue.
-
Extract total lipids using a standard method (e.g., Folch extraction).
-
Quantify triglyceride and cholesterol content using commercially available colorimetric assay kits.
-
-
Plasma Lipid Analysis:
-
Separate plasma from whole blood by centrifugation.
-
Measure plasma triglyceride and total cholesterol levels using commercially available assay kits.
-
-
Gene Expression Analysis:
-
Extract total RNA from a frozen liver sample.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of key genes involved in lipogenesis (e.g., Srebf1 (SREBP-1c), Fasn, Scd1) and cholesterol metabolism (e.g., Abca1). Normalize expression to a stable housekeeping gene.
-
Visualizations
Caption: Signaling pathway of GW3965-induced hepatic steatosis.
References
- 1. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LXR is crucial in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raising HDL cholesterol without inducing hepatic steatosis and hypertriglyceridemia by a selective LXR modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist GW3965 Enhance Anti-atherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist GW3965 Enhance Antiatherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr Mice | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating GW3965 Hydrochloride Treatment for Optimal Gene Expression: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing experiments involving GW3965 hydrochloride, a potent and selective Liver X Receptor (LXR) agonist. Addressing common challenges and questions, this resource aims to ensure the successful application of GW3965 in modulating gene expression for research and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, non-steroidal agonist for the Liver X Receptor (LXR).[1][2] It selectively binds to and activates both LXRα and LXRβ isoforms, with a higher potency for hLXRβ (EC50 of 30 nM) compared to hLXRα (EC50 of 190 nM).[2][3][4][5] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription. This mechanism is central to the regulation of genes involved in cholesterol metabolism, lipid homeostasis, and inflammation.[6]
Q2: What are the key target genes regulated by GW3965 treatment?
A2: GW3965 treatment upregulates the expression of several key genes involved in reverse cholesterol transport and lipid metabolism. The most commonly reported target genes include:
-
ATP-binding cassette transporter A1 (ABCA1): Plays a crucial role in the efflux of cellular cholesterol to lipid-poor apolipoproteins.[3][5][7]
-
ATP-binding cassette transporter G1 (ABCG1): Also involved in cholesterol efflux to HDL particles.[7][8]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor in lipogenesis.[7][8]
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the conversion of cholesterol to bile acids in rodents.[6]
-
Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL): An E3 ubiquitin ligase that targets the LDL receptor for degradation.[3][5]
Q3: How long should I treat my cells or animals with GW3965 to observe optimal gene expression changes?
A3: The optimal duration of GW3965 treatment varies depending on the experimental model (in vitro vs. in vivo), the specific target gene, and the desired outcome. Significant changes in gene expression can be observed as early as 4 to 6 hours, with more substantial effects often seen at 24 hours and beyond for in vitro studies.[6][8] For in vivo studies, treatment durations can range from a single dose to several weeks to observe physiological changes.[6][7][9][10] Refer to the data tables below for specific examples.
Q4: What are the recommended concentrations of GW3965 for in vitro and in vivo experiments?
A4: For in vitro cell culture experiments, concentrations typically range from 1 µM to 10 µM.[3][4] In vivo studies in rodents often use oral gavage doses ranging from 10 mg/kg to 40 mg/kg per day.[4][5][6][9] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type or animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in target gene expression. | 1. Suboptimal treatment duration: The incubation time may be too short for transcriptional changes to occur. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for your specific gene of interest. |
| 2. Incorrect GW3965 concentration: The concentration may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | 2. Conduct a dose-response study with a range of concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the EC50 for your experimental system. | |
| 3. Poor compound stability: this compound in solution may have degraded. | 3. Prepare fresh stock solutions of GW3965 in a suitable solvent like DMSO and store them properly at -20°C or -80°C for long-term use.[3][5] Avoid repeated freeze-thaw cycles. | |
| 4. Low LXR expression in the cell line: The cell line used may not express sufficient levels of LXRα or LXRβ. | 4. Verify the expression of LXR isoforms in your cell line using qPCR or Western blot. Consider using a cell line known to be responsive to LXR agonists, such as HepG2 or THP-1 macrophages.[4][8] | |
| High variability in gene expression results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. | 1. Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| 2. Inconsistent timing of treatment and harvesting. | 2. Precisely control the duration of GW3965 treatment and the timing of cell harvesting for RNA or protein extraction. | |
| Unexpected off-target effects or cytotoxicity. | 1. High concentration of GW3965: Excessive concentrations can lead to non-specific effects. | 1. Use the lowest effective concentration determined from your dose-response studies. |
| 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve GW3965 may be at a toxic concentration. | 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. |
Quantitative Data Summary
In Vitro Gene Expression Studies
| Cell Line | GW3965 Concentration | Treatment Duration | Target Gene | Fold Change in Expression |
| HepG2 | 1 µM | 24 hours | ABCA1 | ~100-fold increase[8] |
| HepG2 | 1 µM | 24 hours | ABCG1 | ~100-fold increase[8] |
| HepG2 | 1 µM | 24 hours | FAS | ~10-fold increase[8] |
| HepG2 | 1 µM | 24 hours | SREBP1c | ~5-fold increase[8] |
| HEK293 (co-expressing hRXRα) | 10 µM | 20 hours | Luciferase Reporter (hLXRα) | Activation[4] |
| HEK293 (co-expressing hRXRα) | 10 µM | 20 hours | Luciferase Reporter (rLXRβ) | Activation[4] |
In Vivo Gene Expression and Physiological Studies
| Animal Model | GW3965 Dose | Treatment Duration | Tissue | Target Gene/Parameter | Observed Effect |
| Sprague-Dawley Rats | 10 mg/kg/day (p.o.) | 7-15 days | Mesenteric Arteries | AT2 Receptor | ~50% decrease in gene expression[6][11] |
| Sprague-Dawley Rats | 10 mg/kg (single dose) | 4 hours | Liver | CYP7a | Significant elevation in gene expression[6] |
| Wild-type Mice | 10 mg/kg | Not specified | Not specified | ABCA1 | 8-fold upregulation[4] |
| Wild-type Mice | Not specified | 12 days | Liver | ABCA1 | 2-fold increase[7] |
| Wild-type Mice | Not specified | 12 days | Liver | ABCG1 | 3-fold increase[7] |
| Wild-type Mice | Not specified | 12 days | Small Intestine | ABCA1 | 14-fold increase[7] |
| Golden Syrian Hamsters | 30 mg/kg (twice daily) | 7 days | Small Intestine | ABCA1, ABCG1 | Strong upregulation[12] |
| LXR null mice | 20 mg/kg/day | Not specified | Liver | PGC-1, PEPCK | Regulation abolished compared to wild-type[9] |
Experimental Protocols
In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Treat the cells for the desired duration (e.g., 24 hours).
-
RNA Isolation: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR): Synthesize cDNA from the isolated RNA using a reverse transcription kit. Perform qPCR using gene-specific primers for your target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Study of GW3965 Effects in Mice
-
Animal Model: Use male C57BL/6 mice (or other appropriate strain). Acclimatize the animals for at least one week before the experiment.
-
Drug Preparation: Prepare a formulation of GW3965 for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) or a suspension in corn oil.[4][12]
-
Dosing: Administer GW3965 or vehicle control daily by oral gavage at the desired dose (e.g., 10 mg/kg).
-
Treatment Period: Continue the treatment for the specified duration (e.g., 7-14 days).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, small intestine, aorta). Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Gene Expression Analysis: Isolate RNA from the tissues and perform qPCR as described in the in vitro protocol.
Visualized Pathways and Workflows
Caption: LXR Signaling Pathway Activation by GW3965.
Caption: General Experimental Workflow for GW3965 Studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GW3965 Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GW3965 hydrochloride in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
GW3965 is a potent and selective agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in regulating cholesterol homeostasis.[1][2] In many cancer cells, particularly those with high metabolic activity, GW3965 disrupts the delicate balance of cholesterol by:
-
Upregulating Cholesterol Efflux: Activating LXR leads to increased expression of the ATP-binding cassette transporter A1 (ABCA1), which actively pumps cholesterol out of the cell.[3][4]
-
Downregulating Cholesterol Uptake: GW3965 treatment induces the expression of the E3 ubiquitin ligase IDOL (Inducible Degrader of the Low-Density Lipoprotein Receptor), which targets the LDL receptor for degradation. This reduces the cancer cell's ability to take up cholesterol from its environment.[1]
The resulting depletion of intracellular cholesterol can lead to cell cycle arrest and apoptosis.[1][5]
Q2: My cancer cell line is not responding to GW3965 treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to GW3965 can occur for several reasons:
-
Low or Absent LXR Expression: The target of GW3965, the LXRα or LXRβ receptor, may be expressed at very low levels or be absent in your cancer cell line of choice.
-
Mutations in LXR: The LXRα or LXRβ gene may harbor mutations that prevent GW3965 from binding effectively or that impair the receptor's ability to activate downstream target genes.
-
Dysfunctional Downstream Signaling: The cellular machinery required to execute the effects of LXR activation (e.g., the transcriptional coactivators for ABCA1 and IDOL) may be compromised.
-
Alternative Cholesterol Metabolism Pathways: Some cancer cells may have robust alternative pathways for cholesterol synthesis or uptake that are not dependent on the LDL receptor, making them less susceptible to the effects of GW3965.
Q3: My cancer cells initially responded to GW3965 but have now developed resistance. What are the likely mechanisms of this acquired resistance?
Acquired resistance to GW3965 can emerge through several mechanisms, including:
-
Downregulation of LXR Expression: Prolonged exposure to GW3965 may lead to the selection of a subpopulation of cells with reduced LXRα or LXRβ expression.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating signaling pathways that promote survival and proliferation, even in the face of cholesterol dysregulation. For example, activation of the PI3K/Akt/mTOR pathway can promote cell survival and may compensate for the anti-proliferative effects of GW3965.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump GW3965 out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Alterations in Lipid Metabolism: Cancer cells may adapt their lipid metabolism to become less reliant on the pathways targeted by GW3965.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after GW3965 treatment.
This troubleshooting guide will help you to investigate why your cancer cell line is not responding to GW3965.
Experimental Workflow
A stepwise approach to troubleshooting lack of response to GW3965.
Troubleshooting Steps and Suggested Experiments
| Step | Action | Experiment | Expected Outcome for GW3965-Sensitive Cells | Interpretation of Negative Results |
| 1 | Verify LXR Expression | Western Blot or qPCR for LXRα and LXRβ | Detectable protein or mRNA expression of at least one LXR isoform. | If LXR expression is absent or very low, the cell line is likely intrinsically resistant. Consider using a different cell line. |
| 2 | Assess Downstream Target Gene Expression | qPCR for ABCA1 and IDOL after GW3965 treatment | Significant upregulation of ABCA1 and IDOL mRNA levels. | If LXR is present but target genes are not induced, there may be a defect in the LXR signaling pathway (e.g., co-activator recruitment). |
| 3 | Investigate Drug Efflux | Western Blot for ABCB1 and ABCG2. Functional efflux assay using a fluorescent substrate. | Low expression of ABCB1 and ABCG2. Low efflux activity. | High expression or activity of efflux pumps suggests that GW3965 is being actively removed from the cells. |
| 4 | Consider Combination Therapy | Combine GW3965 with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor) or an ABC transporter inhibitor. | Synergistic or additive decrease in cell viability. | If combination therapy is effective, it suggests that the cancer cells are relying on a compensatory pathway for survival. |
Problem 2: Cells develop resistance to GW3965 over time.
This guide provides a strategy to investigate and potentially overcome acquired resistance to GW3965.
Signaling Pathway Implicated in Resistance
A common mechanism of acquired drug resistance is the activation of pro-survival signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and its activation can counteract the effects of GW3965.
Activation of the PI3K/Akt/mTOR pathway can promote cell survival, counteracting GW3965-induced apoptosis.
Troubleshooting and Re-sensitization Strategy
| Observation | Hypothesis | Experiment | Expected Outcome | Therapeutic Strategy |
| GW3965-resistant cells show increased proliferation compared to sensitive parental cells. | Acquired resistance is associated with the activation of a pro-survival signaling pathway. | Western Blot for key proteins in the PI3K/Akt/mTOR pathway (p-Akt, p-mTOR). | Increased phosphorylation of Akt and mTOR in resistant cells compared to parental cells. | Combine GW3965 with a PI3K inhibitor (e.g., LY294002) or an mTOR inhibitor (e.g., rapamycin). |
| The combination of GW3965 and a PI3K/mTOR inhibitor is synergistic. | Dual inhibition of cholesterol homeostasis and a key survival pathway is effective in overcoming resistance. | Cell viability assay (MTT) with GW3965 alone, the inhibitor alone, and the combination. Calculate the combination index (CI). | A CI value less than 1 indicates synergy. | This combination therapy could be a promising strategy to overcome acquired resistance to GW3965. |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of GW3965 (and/or a second drug for combination studies) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., LXRα, LXRβ, ABCA1, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers for your genes of interest (e.g., LXRα, LXRβ, ABCA1, IDOL, and a housekeeping gene like GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with GW3965 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with GW3965 for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist GW3965 Enhance Anti-atherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors agonist GW3965 re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of LXR Agonists: GW3965 vs. T0901317
In the realm of nuclear receptor research, particularly concerning the Liver X Receptors (LXRα and LXRβ), the synthetic agonists GW3965 and T0901317 have been instrumental as research tools. Both compounds are potent activators of LXRs, which are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1] This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate agonist for their studies.
Quantitative Comparison of Efficacy
The potency and efficacy of GW3965 and T0901317 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data for these two LXR agonists.
Table 1: Potency of LXR Agonists (EC50 values)
| Agonist | LXRα EC50 (nM) | LXRβ EC50 (nM) | Notes |
| T0901317 | 20[1] | Similar potency to LXRα[2] | Potent dual agonist.[3] Also known to have off-target effects, acting as an agonist for the Pregnane X Receptor (PXR).[4][5] |
| GW3965 | 190[1][6][7][8] | 30[6][7][8] | More selective for LXRβ.[6][7][8] Considered more specific for LXRs compared to T0901317.[4] |
Table 2: In Vitro Efficacy on LXR Target Gene Expression in Macrophages
| Agonist (at 1 µM) | ABCA1 mRNA Induction (fold change) | SREBP-1c mRNA Induction (fold change) |
| T0901317 | ~5-7 | ~6-9 |
| GW3965 | ~5-7 | ~6-9 |
Data derived from studies in thioglycollate-elicited peritoneal mouse macrophages.[2]
Table 3: In Vivo Effects on Plasma Lipids
| Agonist | Effect on Plasma Triglycerides | Effect on HDL Cholesterol |
| T0901317 | Marked increase[9] | Marked increase[9] |
| GW3965 | Increase, but potentially less than T0901317[10] | 30% increase (at 10 mg/kg)[7] |
A significant concern with potent LXR agonists is the induction of hypertriglyceridemia and hepatic steatosis, primarily through the upregulation of SREBP-1c.[1] While both T0901317 and GW3965 robustly induce genes involved in reverse cholesterol transport like ABCA1, their impact on lipogenesis is a critical differentiator for therapeutic development.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the LXR signaling pathway and a typical experimental workflow.
Caption: LXR signaling pathway upon agonist binding.
Caption: Experimental workflow for LXR agonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GW3965 and T0901317.
1. Luciferase Reporter Assay for LXR Activation (Potency Determination)
This assay is employed to determine the half-maximal effective concentration (EC50) of LXR agonists.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).[1]
-
Cells are seeded in 96-well plates.[1]
-
After 24 hours, cells are co-transfected with an LXR expression plasmid (e.g., pCMX-hLXRα or pCMX-hLXRβ), an LXR-responsive luciferase reporter plasmid (e.g., pGL4.24[luc2/minP/LXRE]), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).[1]
-
-
Agonist Treatment:
-
Luciferase Activity Measurement:
-
After 24 hours of treatment, luciferase activity is measured using a dual-luciferase reporter assay system.[1]
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for transfection efficiency.[1]
-
EC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.[1]
-
2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the mRNA levels of LXR target genes following agonist treatment.
-
Cell Culture and Treatment:
-
RNA Isolation and cDNA Synthesis:
-
qPCR Analysis:
-
qPCR is performed using a real-time PCR system with SYBR Green-based detection.[1]
-
The reaction includes the cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.[1]
-
The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.[1]
-
Summary and Concluding Remarks
Both GW3965 and T0901317 are potent dual agonists of LXRα and LXRβ, effectively inducing the expression of genes involved in reverse cholesterol transport.[1] However, their utility in research and potential for therapeutic development are distinguished by their selectivity and side-effect profiles.
-
T0901317 is a highly potent LXR agonist but lacks specificity, with known off-target effects on other nuclear receptors like PXR.[4][5] This can complicate the interpretation of experimental results. Its strong induction of SREBP-1c also leads to pronounced hypertriglyceridemia.[9]
-
GW3965 is generally considered more selective for LXRs than T0901317.[4] It exhibits a preference for LXRβ over LXRα.[6][7][8] While it also induces SREBP-1c and can increase plasma triglycerides, some studies suggest this effect may be less pronounced compared to T0901317.[10]
The choice between GW3965 and T0901317 will depend on the specific experimental goals. For studies requiring maximal LXR activation where off-target effects are a lesser concern, T0901317 may be suitable. For investigations where selectivity for the LXR pathway is critical, GW3965 is often the preferred tool compound. The detailed protocols provided herein offer a standardized approach for the characterization and comparison of these and other novel LXR agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effect of T0901317 on ATP-binding cassette transporter A1 and Niemann-Pick type C1 in apoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW3965 Hydrochloride and Other Synthetic LXR Agonists
For researchers and drug development professionals navigating the landscape of Liver X Receptor (LXR) agonists, selecting the appropriate compound is critical for achieving specific experimental outcomes. This guide provides an objective comparison of GW3965 hydrochloride with other prominent synthetic LXR agonists, focusing on their performance backed by experimental data.
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that are key regulators of cholesterol, lipid, and glucose homeostasis.[1][2][3] Their activation by synthetic agonists has been a focal point in the development of therapeutics for conditions like atherosclerosis and inflammation.[1][4] This guide will primarily compare GW3965 with another widely studied synthetic LXR agonist, T0901317, highlighting their similarities and differences to inform experimental design.
Quantitative Performance Comparison
The potency and selectivity of LXR agonists are crucial determinants of their biological effects. The following tables summarize the key quantitative parameters for GW3965 and T0901317 based on in vitro and cell-based assays.
Table 1: In Vitro Potency of LXR Agonists
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Reference |
| This compound | 190 | 30 | [5][6][7] |
| T0901317 | 20 | Similar potency to LXRα | [8] |
Table 2: Cellular Activity of LXR Agonists
| Compound | Effect on ABCA1 Gene Expression | Effect on SREBP-1c Gene Expression | Key Side Effects | Reference |
| This compound | Significant induction (up to 8-fold in mice) | Significant induction | Hypertriglyceridemia, Hepatic Steatosis | [5][8] |
| T0901317 | Significant induction | Significant induction | Hypertriglyceridemia, Hepatic Steatosis | [8] |
Mechanism of Action and Signaling Pathway
Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[9] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), and those involved in fatty acid synthesis, like sterol regulatory element-binding protein 1c (SREBP-1c).[9] The upregulation of SREBP-1c is a primary contributor to the common side effects of hypertriglyceridemia and hepatic steatosis observed with potent LXR agonists.[8]
Caption: LXR signaling pathway upon agonist binding.
Comparative Performance and Selectivity
GW3965 is a potent and selective LXR agonist.[6][7] It exhibits a higher selectivity for LXRβ over LXRα, with EC50 values of 30 nM and 190 nM, respectively.[5][6][7] In contrast, T0901317 is a potent dual agonist for both LXRα and LXRβ.[10] While both compounds effectively induce the expression of LXR target genes like ABCA1, they also upregulate SREBP-1c, leading to undesirable lipogenic effects.[8] Notably, some studies suggest that T0901317 may have a greater effect on lipogenic genes compared to GW3965.[11] Furthermore, T0901317 has been shown to have off-target effects, including activity on the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR).[4][11] GW3965 is considered more specific for LXR.[4]
In vivo studies in mice have demonstrated that GW3965 administration upregulates ABCA1 expression and can increase HDL cholesterol levels.[5] However, similar to T0901317, its use is associated with hypertriglyceridemia and hepatic steatosis, which has limited the clinical progression of many potent LXR agonists.[4][8][12]
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Luciferase Reporter Gene Assay
This assay is fundamental for determining the potency (EC50) of LXR agonists.
Objective: To quantify the ability of a compound to activate LXR-mediated transcription.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and co-transfected with expression plasmids for LXRα or LXRβ, an LXR-responsive luciferase reporter plasmid (containing LXREs), and a Renilla luciferase plasmid (for normalization of transfection efficiency).[8]
-
-
Agonist Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing 10% charcoal-stripped FBS.
-
Cells are treated with serial dilutions of the LXR agonists (e.g., GW3965, T0901317) or a vehicle control (DMSO).[8]
-
-
Luciferase Activity Measurement:
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the change in mRNA levels of LXR target genes (e.g., ABCA1, SREBP-1c) in response to agonist treatment.
Methodology:
-
Cell Culture and Treatment:
-
A relevant cell line (e.g., THP-1 macrophages, Huh7 hepatocytes) is cultured and treated with the LXR agonists at various concentrations for a specified time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
qPCR is performed using target gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
The expression of a housekeeping gene (e.g., GAPDH, β-actin) is measured for normalization.
-
-
Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the vehicle-treated control group.[8]
-
Caption: Experimental workflow for LXR agonist evaluation.
Conclusion
This compound and T0901317 are both potent synthetic LXR agonists that have been instrumental in elucidating the roles of LXRs in health and disease. GW3965 offers greater selectivity for LXRβ and is a more specific LXR agonist compared to T0901317, which exhibits some off-target activities. However, both compounds share the significant drawback of inducing lipogenesis, which has impeded their therapeutic development. For researchers, the choice between these agonists will depend on the specific experimental context. GW3965 is preferable when LXR specificity is paramount, while T0901317 may be suitable for studies where potent dual LXRα/β activation is desired, with the caveat of potential off-target effects. The development of next-generation LXR modulators aims to separate the beneficial anti-inflammatory and cholesterol efflux properties from the undesirable lipogenic effects.[4][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. researchgate.net [researchgate.net]
- 12. The challenges and promise of targeting the Liver X Receptors for treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LXR Target Engagement of GW3965 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW3965 hydrochloride with other Liver X Receptor (LXR) modulators, offering supporting experimental data and detailed protocols to validate LXR target engagement. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at understanding the efficacy and mechanism of action of GW3965 and related compounds.
Introduction to LXR and GW3965
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2] Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1][3] This has made LXRs an attractive therapeutic target for atherosclerosis.[1]
This compound is a potent and selective synthetic LXR agonist.[4][5] It activates both LXRα and LXRβ, thereby inducing the expression of LXR target genes and promoting cholesterol efflux from cells.[4][6] However, like other potent LXR agonists, GW3965 can also induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis, which can lead to hypertriglyceridemia and hepatic steatosis.[3][7] Understanding the precise engagement of GW3965 with its LXR targets and comparing its activity with other modulators is crucial for its therapeutic development.
LXR Signaling Pathway
The activation of LXR by an agonist like GW3965 initiates a cascade of molecular events culminating in the regulation of target gene expression. In its inactive state, the LXR/RXR heterodimer is bound to an LXR response element (LXRE) on the DNA and complexed with co-repressor proteins. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators, which then initiates the transcription of target genes.
Caption: LXR agonist-induced signaling cascade.
Comparison of GW3965 with Other LXR Modulators
The selection of an appropriate LXR modulator is critical for specific research applications. This section compares GW3965 with another well-characterized synthetic LXR agonist, T0901317, and provides context with a hypothetical LXR antagonist.
| Parameter | This compound | T0901317 | LXR Antagonist (Hypothetical) |
| Mechanism of Action | Potent, selective LXR agonist[4][5] | Potent LXR agonist[7] | Blocks LXR activation |
| LXRα EC50 | ~190 nM[5] | ~20 nM[7] | N/A (IC50 would be relevant) |
| LXRβ EC50 | ~30 nM[5] | Similar potency to LXRα[7] | N/A (IC50 would be relevant) |
| ABCA1 Gene Expression | Significant induction[7] | Significant induction[7] | No induction or repression of basal expression |
| SREBP-1c Gene Expression | Significant induction[7] | Significant induction[4][7] | No induction or repression of basal expression |
| Key Side Effects | Hypertriglyceridemia, Hepatic Steatosis[7] | Hypertriglyceridemia, Hepatic Steatosis[7] | Dependent on specific off-target effects |
Experimental Protocols for Validating LXR Target Engagement
To rigorously validate the engagement of GW3965 with LXR and quantify its effects, several key experiments are essential. The following sections provide detailed protocols for these assays.
Experimental Workflow
References
- 1. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
GW3965 Hydrochloride: A Comparative Analysis of its Specificity for LXRα and LXRβ
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecular compounds with their targets is paramount. This guide provides a detailed comparison of the specificity of GW3965 hydrochloride for Liver X Receptor α (LXRα) versus Liver X Receptor β (LXRβ), supported by experimental data and detailed methodologies.
This compound is a potent and selective synthetic agonist for Liver X Receptors (LXRs), which are critical nuclear receptors involved in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. While often described as a dual agonist for both LXRα and LXRβ, GW3965 exhibits a notable preference for LXRβ.
Quantitative Analysis of Receptor Activation
Experimental data consistently demonstrates that this compound activates LXRβ with significantly higher potency than LXRα. This is evident from the half-maximal effective concentration (EC50) values obtained from in vitro cell-free and cell-based assays.
| Parameter | LXRα (human) | LXRβ (human) | Selectivity (LXRα/LXRβ) | Reference |
| EC50 (Cell-free assay) | 190 nM | 30 nM | 6.3-fold | [1][2][3][4][5] |
| EC50 (Co-activator recruitment) | 125 nM | Not explicitly stated | - | [2] |
The data clearly indicates that GW3965 is approximately 6.3 times more potent in activating LXRβ compared to LXRα in cell-free systems.[1][2][3][4][5] This preferential activity for LXRβ is a key characteristic of this compound.
LXR Signaling Pathway and Experimental Workflow
The activation of LXR by an agonist like GW3965 initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagrams illustrate the canonical LXR signaling pathway and a typical experimental workflow for assessing agonist specificity.
Caption: LXR Signaling Pathway Activation by GW3965.
Caption: Experimental Workflow for Assessing GW3965 Specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are outlines of the key experimental protocols used to characterize the interaction of GW3965 with LXRα and LXRβ.
Competitive Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay directly measures the binding affinity of GW3965 to the ligand-binding domain (LBD) of LXRα and LXRβ.
-
Principle: A radiolabeled LXR ligand (e.g., [3H]-T0901317) is incubated with the recombinant LXRα or LXRβ LBD. In the presence of a competing ligand like GW3965, the binding of the radioligand is displaced, leading to a decrease in the signal.
-
Materials:
-
Recombinant human LXRα-LBD and LXRβ-LBD proteins.
-
Radiolabeled LXR agonist (e.g., [3H]-T0901317).
-
This compound of varying concentrations.
-
SPA beads.
-
Assay buffer.
-
Microplates suitable for scintillation counting.
-
-
Procedure:
-
Incubate a fixed concentration of LXRα or LXRβ LBD with the radiolabeled ligand and SPA beads in the assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the concentration of GW3965 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of LXR activation by quantifying the expression of a reporter gene under the control of an LXR-responsive promoter.
-
Principle: Cells are co-transfected with expression vectors for either LXRα or LXRβ and a reporter plasmid containing a luciferase gene driven by a promoter with LXR response elements (LXREs). Activation of the LXR by GW3965 leads to the transcription of the luciferase gene, and the resulting light emission is measured.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmids for human LXRα and LXRβ.
-
Luciferase reporter plasmid containing LXREs.
-
A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
This compound of varying concentrations.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid.
-
After an incubation period, treat the cells with increasing concentrations of GW3965.
-
Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Plot the normalized luciferase activity against the GW3965 concentration to determine the EC50 value.
-
Co-activator Recruitment Assay
This assay assesses the ability of GW3965 to promote the interaction between an LXR and a co-activator peptide, a crucial step in transcriptional activation.
-
Principle: This assay often utilizes techniques like Fluorescence Resonance Energy Transfer (FRET). The LXR-LBD and a co-activator peptide are differentially labeled with a donor and an acceptor fluorophore. Upon ligand-induced conformational change in the LXR-LBD, the co-activator peptide is recruited, bringing the fluorophores into proximity and resulting in a FRET signal.
-
Materials:
-
Recombinant LXRα or LXRβ LBD fused to a donor fluorophore (e.g., GFP).
-
A peptide from a co-activator (e.g., SRC-1, GRIP-1) labeled with an acceptor fluorophore (e.g., RFP).
-
This compound of varying concentrations.
-
Assay buffer.
-
Fluorometer.
-
-
Procedure:
-
Incubate the fluorescently labeled LXR-LBD and co-activator peptide in the assay buffer.
-
Add increasing concentrations of GW3965.
-
Measure the FRET signal.
-
Plot the FRET signal against the GW3965 concentration to determine the EC50 for co-activator recruitment.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the mRNA levels of LXR target genes in cells treated with GW3965, providing a measure of its functional activity on endogenous genes.
-
Principle: Cells are treated with GW3965, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for qPCR with primers specific for LXR target genes like ABCA1 and ABCG1.
-
Materials:
-
Cell line expressing LXRα and/or LXRβ (e.g., THP-1 macrophages).
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
-
-
Procedure:
-
Treat cells with GW3965 for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.
-
Conclusion
This compound is a valuable research tool for studying the roles of Liver X Receptors. While it activates both LXRα and LXRβ, it exhibits a clear and consistent preference for LXRβ, with an approximately 6.3-fold higher potency in vitro.[1][2][3][4][5] This selectivity should be a critical consideration in the design and interpretation of experiments aimed at dissecting the distinct physiological and pathological functions of the two LXR isoforms. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of GW3965 and other LXR modulators.
References
- 1. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression of LXR-β, ABCA1 and ABCG1 in human triple-negative breast cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GW3965 Hydrochloride Cross-reactivity with Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GW3965 hydrochloride, a potent Liver X Receptor (LXR) agonist, against a panel of other nuclear receptors. The information is intended to assist researchers in evaluating the selectivity of this compound and in the design of their experiments.
Summary of this compound Activity
This compound is a well-characterized synthetic agonist of Liver X Receptors, with high potency for both LXRα (NR1H3) and LXRβ (NR1H2).[1][2] It is widely used as a chemical tool to investigate the roles of LXRs in regulating cholesterol metabolism, inflammation, and other physiological processes.
Cross-reactivity Profile
An essential aspect of a chemical probe's utility is its selectivity for its intended target. GW3965 has been profiled against a wide array of nuclear receptors to determine its cross-reactivity.
Quantitative Data on LXR Activation
GW3965 demonstrates potent activation of both human LXR isoforms in cell-based reporter gene assays.
| Target Receptor | Agonist EC50 (nM) |
| Human LXRα (hLXRα) | 190[1][2] |
| Human LXRβ (hLXRβ) | 30[1][2] |
Selectivity Against Other Nuclear Receptors
A comprehensive screening of GW3965 against a panel of other human nuclear receptors revealed a high degree of selectivity. In a GAL4-reporter assay, GW3965 was found to be active only against LXR and the Pregnane X Receptor (PXR), with a greater than 10-fold selectivity for LXR over PXR.[3]
| Nuclear Receptor Panel | Activity of GW3965 |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Inactive |
| Peroxisome Proliferator-Activated Receptor δ (PPARδ) | Inactive |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Inactive |
| Farnesoid X Receptor (FXR) | Inactive |
| Retinoic Acid Receptor α (RARα) | Inactive |
| Thyroid Hormone Receptor β (TRβ) | Inactive |
| Vitamin D Receptor (VDR) | Inactive |
| Constitutive Androstane Receptor (CAR) | Inactive |
| Androgen Receptor (AR) | Inactive |
| Glucocorticoid Receptor (GR) | Inactive |
| Mineralocorticoid Receptor (MR) | Inactive |
| Progesterone Receptor (PR) | Inactive |
| Pregnane X Receptor (PXR) | Active (>10-fold lower than LXR) |
Experimental Protocols
The selectivity of this compound is typically determined using a cell-based reporter gene assay, often a GAL4 hybrid assay. This method allows for the specific assessment of ligand-dependent activation of the ligand-binding domain (LBD) of a nuclear receptor.
GAL4 Hybrid Reporter Gene Assay for Nuclear Receptor Selectivity
Objective: To determine the potency and selectivity of a compound by measuring the activation of a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the LBD of a specific nuclear receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable host cells.
-
Expression Plasmids:
-
A vector expressing a fusion protein of the GAL4-DBD and the LBD of the nuclear receptor of interest (e.g., pBIND-LXRα LBD, pBIND-PXR LBD, etc.).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 Upstream Activating Sequences (UAS) (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent: Lipofectamine or other suitable transfection reagent.
-
Cell Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: Commercially available kit for measuring firefly and Renilla luciferase activity.
-
Luminometer: For quantifying the light output from the luciferase reaction.
Methodology:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-NR-LBD expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After a post-transfection incubation period (typically 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
Visualizations
LXR Signaling Pathway Activation by GW3965
Caption: Activation of the LXR signaling pathway by this compound.
Experimental Workflow for Nuclear Receptor Cross-reactivity Screening
References
A Researcher's Guide to GW3965 Hydrochloride: A Comparative Analysis of a Key LXR Agonist
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is paramount for elucidating the intricacies of cellular signaling pathways. In the study of Liver X Receptor (LXR) signaling, a critical regulator of lipid metabolism and inflammation, GW3965 hydrochloride has emerged as a widely utilized synthetic agonist. This guide provides an objective comparison of GW3965 with other commonly used LXR agonists, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Activation of LXR signaling plays a crucial role in cholesterol efflux, fatty acid synthesis, and the suppression of inflammatory responses. Synthetic agonists like GW3965 are invaluable tools for studying these processes and for the development of therapeutics targeting metabolic and inflammatory diseases.
Comparative Analysis of LXR Agonists
The efficacy and utility of an LXR agonist are determined by its potency, selectivity for LXR isoforms (α and β), and its off-target effects. This section compares this compound with other prominent LXR agonists: T0901317, a potent but less selective agonist, and ATI-111, a newer generation agonist with a distinct selectivity profile.
Potency and Selectivity
The half-maximal effective concentration (EC50) is a measure of a compound's potency in inducing a response. The following table summarizes the reported EC50 values for GW3965, T0901317, and ATI-111 in activating human LXRα and LXRβ in cell-based reporter gene assays.
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Key Observations |
| This compound | ~190 | ~30 | More potent agonist of LXRβ over LXRα. |
| T0901317 | ~20-50 | ~600 | Potent agonist with a preference for LXRα. |
| ATI-111 | ~60 | ~700 | Potent and preferential agonist of LXRα.[1] |
Note: EC50 values can vary between different studies and assay conditions. The values presented here are approximate and intended for comparative purposes.
Impact on Target Gene Expression
The primary function of LXR agonists is to modulate the expression of LXR target genes. Key genes include ABCA1, involved in cholesterol efflux, and SREBP-1c, a master regulator of lipogenesis. The induction of SREBP-1c by some LXR agonists can lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis.
| Compound | ABCA1 Expression | SREBP-1c Expression | Lipogenic Gene (FAS) Expression | Anti-inflammatory Effects |
| This compound | Strong induction | Moderate to strong induction | Mildly increased (2-4 fold)[1] | Pronounced anti-inflammatory activity.[1] |
| T0901317 | Strong induction | Strong induction | Mildly increased (2-4 fold)[1] | Less pronounced anti-inflammatory activity compared to GW3965 and ATI-111.[1] |
| ATI-111 | Strong induction | Markedly increased SREBP-1c mRNA, but inhibits conversion to its active form[2] | Doubled expression[1] | Pronounced anti-inflammatory activity.[1] |
Off-Target Effects and Selectivity Profile
An ideal tool compound should exhibit high selectivity for its intended target. T0901317, while a potent LXR agonist, is known to activate other nuclear receptors, such as the Farnesoid X Receptor (FXR), which can confound experimental results.[1] ATI-111, in contrast, shows greater specificity for LXR, with only slight activation of FXR at higher concentrations.[1] The development of LXR agonists has been challenging due to the induction of hepatic steatosis and hypertriglyceridemia, primarily through the activation of LXRα in the liver.[3] ATI-111 has been reported to reduce atherosclerosis in mice without causing these significant side effects.[2]
LXR Signaling Pathway and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for comparing LXR agonists.
Caption: LXR signaling pathway upon agonist binding.
Caption: Experimental workflow for comparing LXR agonists.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. The following are representative protocols for key assays used to characterize LXR agonists.
Luciferase Reporter Gene Assay for LXR Activation
This assay is used to determine the potency (EC50) of LXR agonists.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect cells with an LXR expression vector (LXRα or LXRβ), an LXRE-driven luciferase reporter vector, and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing charcoal-stripped FBS to reduce background activation.
-
Treat the cells with serial dilutions of the LXR agonists (e.g., GW3965, T0901317, ATI-111) or vehicle control (DMSO).
3. Luciferase Activity Measurement:
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the change in mRNA levels of LXR target genes following agonist treatment.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., primary macrophages, HepG2 cells) in 6-well plates.
-
Once the cells reach the desired confluency, treat them with the LXR agonists or vehicle control at a specific concentration (e.g., 1 µM) for a defined period (e.g., 24 hours).
2. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
3. qPCR Analysis:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (ABCA1, SREBP-1c, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Conclusion
This compound is a potent and valuable tool compound for studying LXR signaling, particularly for its preferential activation of LXRβ. However, researchers should be aware of its potential to induce lipogenic genes. For studies requiring high LXRα potency, T0901317 or ATI-111 may be more suitable alternatives. T0901317's off-target activity on FXR necessitates careful interpretation of results, while ATI-111 presents a promising profile with high LXRα potency and a reduced propensity for causing hypertriglyceridemia. The choice of LXR agonist should be guided by the specific research question, the LXR isoform of interest, and the potential for off-target effects to influence the experimental outcome. The provided protocols and workflow offer a standardized approach for the characterization and comparison of these and other novel LXR agonists.
References
- 1. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW3965 Hydrochloride Effects on Gene Expression and Physiology
An in-depth review of the experimental reproducibility of the potent Liver X Receptor agonist, GW3965 hydrochloride, across a range of preclinical studies.
This compound, a synthetic Liver X Receptor (LXR) agonist, has been the subject of numerous investigations for its potential therapeutic effects in various disease models, primarily through its role in regulating lipid metabolism, inflammation, and cholesterol homeostasis. This guide provides a comparative analysis of the reported effects of GW3965 across different preclinical studies, with a focus on the reproducibility of its biological actions. The data presented here are intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate a clearer understanding of the consistency of GW3965's effects and the experimental conditions under which they are observed.
LXR Activation and Target Gene Expression
GW3965 is a potent and selective agonist for both LXRα and LXRβ isoforms, with reported EC50 values of 190 nM for human LXRα and 30 nM for human LXRβ in cell-free assays.[1][2][3][4] This activation of LXRs leads to the transcriptional regulation of a suite of target genes involved in cholesterol efflux, transport, and metabolism. A consistent finding across multiple studies is the upregulation of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), key players in reverse cholesterol transport.
Table 1: In Vitro Effects of GW3965 on Gene Expression
| Cell Line | Concentration | Incubation Time | Target Gene | Fold Change | Reference |
| HEK293 | 10 µM | 20 hrs | LXRα (human) activation | - | [1] |
| HEK293 | 10 µM | 20 hrs | LXRβ (rat) activation | - | [1] |
| THP-1 | 0.01 µM (EC50) | - | Cholesterol efflux | - | [1] |
| Murine Peritoneal Macrophages | 1 µM | 18 hrs | ABCA1 | Significant induction | [5] |
| Murine Peritoneal Macrophages | 1 µM | 18 hrs | SREBP-1c | Significant induction | [5] |
Table 2: In Vivo Effects of GW3965 on Gene Expression
| Animal Model | Dosage | Administration Route | Tissue | Target Gene | Fold Change | Reference |
| C57BL/6 Mice | 10 mg/kg | p.o. | Liver | ABCA1 | 8-fold | [1] |
| C57BL/6 Mice | - | - | Liver | ABCA1 | 2.5-fold | [6] |
| C57BL/6 Mice | - | - | Liver | ABCG1 | 2.7-fold | [6] |
| C57BL/6 Mice | - | - | Small Intestine | ABCA1 | 14-fold | [6] |
| C57BL/6 Mice | - | - | Small Intestine | ABCG1 | 7-fold | [6] |
| LDLR-/- Mice | 40 mg/kg | p.o. | - | ABCA1 | Strong induction | [2][4] |
| ob/ob Female Mice | 10 mg/kg | In drinking water (5 weeks) | Visceral & Subcutaneous Fat | Il6, Mcp1 | Significantly downregulated | [7] |
| Sprague-Dawley Rats | 10 mg/kg/day (7 days) | i.p. | Aorta | NF-κB, TNF-α | Reduced | [8] |
The data consistently demonstrate the ability of GW3965 to induce the expression of LXR target genes, particularly ABCA1 and ABCG1, in both in vitro and in vivo settings. However, the magnitude of this induction can vary depending on the experimental model, dosage, and tissue type. For instance, a more pronounced upregulation of ABCA1 and ABCG1 was observed in the small intestine compared to the liver in one study.[6]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of GW3965 involves the activation of LXRs, which form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Caption: Signaling pathway of GW3965.
A typical experimental workflow to assess the in vivo effects of GW3965 involves animal model selection, drug administration, and subsequent analysis of relevant tissues and plasma.
Caption: A generalized in vivo experimental workflow.
Physiological Effects of GW3965
The impact of GW3965 extends beyond gene expression to various physiological outcomes, although the reproducibility of these effects can be influenced by the specific disease model and experimental design.
Lipid Metabolism: A recurring observation is the ability of GW3965 to raise circulating high-density lipoprotein (HDL) levels. For instance, a 10 mg/kg dose in mice was shown to increase HDL by 30%.[1] However, a notable and often undesirable effect is the induction of hepatic steatosis, characterized by an increase in liver triglycerides. This is largely attributed to the LXR-mediated upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in fatty acid synthesis.[5]
Inflammation: GW3965 has demonstrated consistent anti-inflammatory properties across various models. In human islets, it reduced the expression of pro-inflammatory cytokines like IL-8 and monocyte chemotactic protein-1.[1] In hypertensive rats, GW3965 treatment reduced the expression of NF-κB and TNF-α in the aorta.[8] Furthermore, in a mouse model of obesity, it mitigated the expression of proinflammatory factors such as Il6 and Mcp1 in adipose tissue.[7]
Disease Models: The therapeutic potential of GW3965 has been explored in several disease contexts with varying degrees of success and reproducibility.
-
Atherosclerosis: GW3965 has shown potent anti-atherogenic activity in both LDLR−/− and apoE−/− mouse models.[1]
-
Glioblastoma: In a glioblastoma mouse model, a 40 mg/kg oral dose of GW3965 led to a 59% inhibition of tumor growth and a 25-fold increase in tumor cell apoptosis.[2][4]
-
Hypertension: In Sprague-Dawley rats, GW3965 was found to reduce angiotensin II-mediated increases in blood pressure.[1][8]
-
Traumatic Brain Injury: In a mouse model of mild repetitive traumatic brain injury, GW3965 treatment improved cognitive recovery and suppressed axonal damage in an apoE-dependent manner.[9][10]
Table 3: Summary of In Vivo Physiological Effects of GW3965
| Animal Model | Dosage | Key Physiological Effect | Outcome | Reference |
| C57BL/6 Mice | 10 mg/kg | HDL Cholesterol | Increased by 30% | [1] |
| Glioblastoma Mouse Model | 40 mg/kg (p.o.) | Tumor Growth | 59% inhibition | [2][4] |
| Sprague-Dawley Rats | - | Angiotensin II-mediated pressor response | Reduced | [1] |
| DOCA-Salt Hypertensive Rats | 10 mg/kg/day (i.p.) | Systolic Blood Pressure | Reduced | [8] |
| ob/ob Female Mice | 10 mg/kg (in water) | Adipose Tissue Inflammation | Mitigated | [7] |
| Mild Repetitive TBI Mice | 15 mg/kg/day | Cognitive Recovery | Improved | [10] |
Experimental Protocols
To ensure the reproducibility of experimental findings, a detailed account of the methodologies is crucial. Below are summaries of protocols from representative studies.
In Vivo Atherosclerosis Study (adapted from Joseph et al., 2002)
-
Animal Model: LDLR−/− and apoE−/− mice.
-
Drug Administration: GW3965 (10 mg/kg) administered orally.
-
Analysis: Measurement of ABCA1 and ABCG1 expression, and assessment of anti-atherogenic activity.
In Vivo Hypertension Study (adapted from Han et al., 2018)
-
Animal Model: Male Wistar albino rats (8 weeks old) with DOCA-salt induced hypertension.
-
Drug Administration: GW3965 (10 mg/kg/day) administered intraperitoneally for the last seven days of a 6-week study.[8]
-
Analysis: Measurement of systolic blood pressure, vascular reactivity, and expression of inflammatory markers (NF-κB, TNF-α) in the aorta.[8]
In Vitro Gene Expression Study (adapted from various sources)
-
Cell Lines: HEK293 for reporter gene assays, THP-1 for cholesterol efflux assays, and primary macrophages for gene expression analysis.
-
Treatment: Cells are typically treated with GW3965 at concentrations ranging from nanomolar to micromolar for a specified duration (e.g., 18-24 hours).
-
Analysis: Gene expression is quantified using qPCR, and protein levels are assessed by Western blotting. Functional assays, such as luciferase reporter assays for receptor activation and cholesterol efflux assays, are also employed.
Conclusion
The available data from a multitude of studies demonstrate that this compound is a potent and effective LXR agonist with reproducible effects on the expression of its target genes, most notably ABCA1 and ABCG1. Its physiological effects, including the modulation of lipid metabolism and inflammation, are also consistently reported across different preclinical models. However, the magnitude of these effects and the emergence of side effects, such as hepatic steatosis, can be influenced by the experimental conditions, including the animal model, dosage, and duration of treatment. For researchers aiming to build upon the existing body of work, careful consideration of these experimental variables is paramount to ensure the reproducibility and validity of their findings. The provided data tables and workflow diagrams offer a structured overview to guide future research and development efforts involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of LXR agonist GW3965 on vascular reactivity and inflammation in hypertensive rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Liver X Receptor Agonist GW3965 Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
- 10. The liver X receptor agonist GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
GW3965 Hydrochloride: An Examination of LXR-Independent Effects
GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, lipid metabolism, and inflammation. While the majority of its biological activities are mediated through the activation of LXRα and LXRβ isoforms, emerging evidence suggests that GW3965 may also exert effects independent of these nuclear receptors. This guide provides a comprehensive comparison of the LXR-dependent and -independent actions of GW3965, supported by experimental data and detailed methodologies, to assist researchers in the nuanced application of this widely used chemical probe.
LXR-Dependent and Independent Actions: A Comparative Overview
GW3965 is well-characterized as a dual agonist for LXRα and LXRβ, with a higher potency for the latter.[1][2][3][4] Its LXR-dependent effects are central to its therapeutic potential in metabolic and inflammatory diseases. However, studies utilizing LXR knockout models have begun to unravel a more complex pharmacological profile, revealing potential off-target or LXR-independent activities.
A significant study investigating the effects of GW3965 on pancreatic β-cells demonstrated that the compound's inhibitory effects on insulin (B600854) secretion persist even in cells from LXRα and LXRβ double knockout mice.[5] This strongly indicates a mechanism of action that is not reliant on the classical LXR signaling pathway in this context. The researchers observed that GW3965 and another LXR agonist, T0901317, interfered with mitochondrial metabolism and other metabolism-independent processes within the β-cells, suggesting a different molecular target.[5]
In the context of neurological injury, research on mild repetitive traumatic brain injury (mrTBI) in mice has also pointed towards both LXR-dependent and -independent mechanisms. While the beneficial effects of GW3965 on cognitive recovery were dependent on the presence of apolipoprotein E (ApoE), a known LXR target gene, the compound was able to suppress the injury-induced increase in soluble Aβ40 and Aβ42 levels in both wild-type and ApoE knockout mice.[6] This suggests that the regulation of amyloid beta levels by GW3965 may occur through an ApoE and, by extension, a potentially LXR-independent pathway.[6]
In contrast to the broader activity of the LXR agonist T0901317, which is known to have off-target effects on other nuclear receptors like the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), GW3965 is generally considered more specific for LXR.[7][8] This highlights the importance of selecting the appropriate LXR agonist based on the specific research question and the potential for confounding off-target effects.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for GW3965 and the alternative LXR agonist T0901317, based on available experimental data.
| Parameter | GW3965 | T0901317 | Reference |
| hLXRα EC50 | 190 nM | ~20-50 nM | [1][2][3][9] |
| hLXRβ EC50 | 30 nM | ~20-50 nM | [1][2][3] |
| ABCA1 Gene Expression | Significant induction | Significant induction | [1][3][9] |
| SREBP-1c Gene Expression | Significant induction | Significant induction | [9] |
| Known Off-Target Effects | LXR-independent effects on insulin secretion and potentially Aβ levels. | Agonist for FXR and PXR; inverse agonist for RORα and -γ. | [5][6][7][8] |
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed methodologies for key experiments are provided below.
Islet Isolation and Insulin Secretion Assay (for LXR-independent effects)
-
Islet Isolation: Pancreatic islets are isolated from wild-type and LXRα/β double knockout mice by collagenase digestion of the pancreas, followed by purification using a Ficoll gradient.
-
Cell Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Insulin Secretion Assay: Islets are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose. Subsequently, islets are incubated for 1 hour in KRBH with 16.7 mM glucose in the presence of GW3965 (typically 1-10 µM) or vehicle control (DMSO).
-
Measurement: Insulin concentration in the supernatant is determined by radioimmunoassay (RIA) or ELISA. Data is normalized to the total insulin content of the islets.
Mild Repetitive Traumatic Brain Injury (mrTBI) Model and Aβ Quantification
-
mrTBI Induction: Anesthetized wild-type and ApoE knockout mice are subjected to a series of mild closed-head impacts using a weight-drop device. The impacts are delivered once daily for a specified number of days.
-
GW3965 Administration: Following the final impact, mice are treated daily with GW3965 (e.g., 15 mg/kg, intraperitoneally) or vehicle.
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and brain tissue is harvested. The cortex is dissected and homogenized in a suitable buffer for protein extraction.
-
Aβ Quantification: Soluble Aβ40 and Aβ42 levels in the brain homogenates are measured using specific sandwich ELISA kits.
Visualizing the Pathways
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The liver X receptor agonist GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of GW3965 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like GW3965 hydrochloride is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and regulatory compliance.
This compound is classified as a hazardous substance, exhibiting acute oral toxicity, skin irritation, and serious eye damage potential. Furthermore, as a halogenated organic compound, it requires specific disposal methods to mitigate environmental impact. Adherence to the following procedures is imperative for the safety of laboratory personnel and the protection of the environment.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₁ClF₃NO₃ • HCl | [1][2] |
| Molecular Weight | 618.5 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | - Ethanol: ~2 mg/mL - DMSO: ~20 mg/mL - Dimethyl formamide (B127407) (DMF): ~20 mg/mL | [1] |
| Storage | Store at -20°C | [1] |
| Hazard Classifications | Acute oral toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2) | [3] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on waste segregation and adherence to institutional and regulatory guidelines.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Organic Waste: Due to the presence of chlorine and fluorine atoms, this compound and any materials contaminated with it must be classified as halogenated organic waste.
-
Segregate from Non-Halogenated Waste: It is crucial to collect halogenated waste in separate, designated containers from non-halogenated organic waste. This is because halogenated compounds require specific incineration processes for disposal, which are often more costly.
-
Use Designated Waste Containers: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, weigh boats), in a clearly labeled, sealable, and chemically compatible hazardous waste container. The container should be marked "Halogenated Organic Waste" and list this compound as a constituent.
Step 2: Preparing Aqueous Solutions for Disposal
For aqueous solutions containing this compound, the acidic nature of the hydrochloride salt should be neutralized before collection. This procedure should be performed in a chemical fume hood.
-
Dilution: If the solution is concentrated, slowly add it to a larger volume of cold water in a suitable beaker to dilute it. Always add acid to water, never the other way around.
-
Neutralization: While stirring, slowly add a dilute basic solution (e.g., 1M sodium hydroxide (B78521) or a saturated sodium bicarbonate solution) to the acidic waste.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base dropwise until the pH is between 6 and 9.
-
Collection: Once neutralized, the aqueous solution should still be treated as halogenated waste and added to the designated halogenated organic waste container. Do not dispose of it down the drain, as it contains a hazardous organic compound.
Step 3: Managing Solid Waste and Contaminated Materials
-
Solid this compound: Unused or expired solid this compound should be disposed of in its original container, if possible, and placed in the designated halogenated organic waste stream. If transferring, ensure the new container is properly labeled.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound must be placed in the solid halogenated organic waste container.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). Carefully sweep up the absorbed material and place it in a sealed container labeled as "Halogenated Organic Waste" for disposal.
Step 4: Waste Storage and Disposal
-
Storage: Keep hazardous waste containers securely sealed and stored in a designated satellite accumulation area within the laboratory. Ensure the storage area is well-ventilated and away from incompatible materials.
-
Disposal Request: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow all institutional procedures for waste manifest and pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GW3965 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling GW3965 hydrochloride, a potent Liver X Receptor (LXR) agonist. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
This compound is a valuable tool in studying lipid metabolism, inflammation, and atherosclerosis. However, as a potent bioactive molecule, it requires careful handling. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures for handling the compound from receipt to disposal, and a clear disposal plan.
Essential Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, a comprehensive suite of PPE is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Nitrile is recommended for its resistance to common laboratory solvents like DMSO and ethanol, which are used to dissolve GW3965. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder particles and splashes of solutions containing the compound. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powdered form to prevent inhalation of fine particles. |
| Body Protection | A fully buttoned lab coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Vial to Experiment
This section provides a step-by-step guide for the safe handling and preparation of this compound solutions.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area at -20°C for long-term stability.
Weighing the Compound
Handling powdered this compound requires the utmost care to avoid generating airborne dust.
-
Designated Area: Conduct all weighing activities within a chemical fume hood or a powder containment hood.
-
Prepare the Balance: Place an analytical balance inside the hood. Use anti-static weighing paper or a weigh boat.
-
Don PPE: Wear all required PPE, including double nitrile gloves, a lab coat, safety glasses, and an N95 respirator.
-
Tare: Place the weigh boat on the balance and tare to zero.
-
Dispense: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid any sudden movements that could aerosolize the powder.
-
Record: Accurately record the weight.
-
Clean-up: Immediately clean any minor spills on the balance or in the hood using a damp paper towel, which should then be disposed of as hazardous waste.
Preparing Stock Solutions
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
-
Solvent Selection: Based on experimental requirements, select the appropriate solvent. Anhydrous DMSO is a common choice for creating high-concentration stock solutions.
-
In the Hood: Perform all steps of solution preparation inside a chemical fume hood.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of solvent to the vial containing the pre-weighed this compound.
-
Dissolve: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves) | Collect in a designated, sealed hazardous waste bag within the laboratory. |
| Liquid Waste (e.g., unused stock solutions, experimental media) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
Experimental Workflow and Signaling Pathway
This compound is a synthetic agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in regulating cholesterol, fatty acid, and glucose homeostasis.
Caption: LXR signaling pathway activated by GW3965.
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information. By prioritizing safety and adhering to these detailed procedures, you can confidently and responsibly advance your research goals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
